molecular formula C9H9N3O2 B12279435 Methyl 3-methyl-1H-pyrazolo[4,3-B]pyridine-5-carboxylate

Methyl 3-methyl-1H-pyrazolo[4,3-B]pyridine-5-carboxylate

Cat. No.: B12279435
M. Wt: 191.19 g/mol
InChI Key: JGHZIRKYYYUZAF-UHFFFAOYSA-N
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Description

Methyl 3-methyl-1H-pyrazolo[4,3-B]pyridine-5-carboxylate is a useful research compound. Its molecular formula is C9H9N3O2 and its molecular weight is 191.19 g/mol. The purity is usually 95%.
BenchChem offers high-quality Methyl 3-methyl-1H-pyrazolo[4,3-B]pyridine-5-carboxylate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Methyl 3-methyl-1H-pyrazolo[4,3-B]pyridine-5-carboxylate including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C9H9N3O2

Molecular Weight

191.19 g/mol

IUPAC Name

methyl 3-methyl-2H-pyrazolo[4,3-b]pyridine-5-carboxylate

InChI

InChI=1S/C9H9N3O2/c1-5-8-6(12-11-5)3-4-7(10-8)9(13)14-2/h3-4H,1-2H3,(H,11,12)

InChI Key

JGHZIRKYYYUZAF-UHFFFAOYSA-N

Canonical SMILES

CC1=C2C(=NN1)C=CC(=N2)C(=O)OC

Origin of Product

United States
Foundational & Exploratory

Whitepaper: Biological Activity and Medicinal Chemistry of 1H-Pyrazolo[4,3-b]pyridine-5-carboxylate Derivatives

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In contemporary medicinal chemistry, the pyrazolopyridine scaffold is widely recognized as a "privileged" heterocyclic motif and a potent bioisostere of purines[1]. Among its regioisomers, the 1H-pyrazolo[4,3-b]pyridine core has emerged as an exceptionally versatile pharmacophore[2]. Specifically, 1H-pyrazolo[4,3-b]pyridine-5-carboxylate (and its corresponding carboxylic acid) serves as a critical molecular building block. The 5-carboxylate moiety acts as a highly reactive synthetic vector, enabling late-stage functionalization to probe structure-activity relationships (SAR) across various therapeutic targets, including kinases, G-protein-coupled receptors (GPCRs), and lipases[3],[4],[5].

This technical guide explores the structural rationale, biological targets, and standardized synthetic methodologies associated with this valuable chemical scaffold.

Pharmacophore Rationale & Causality in Drug Design

The 2 that make it highly attractive for drug discovery[2]:

  • ATP-Binding Site Mimicry: The fused pyrazole and pyridine rings create a hydrogen-bond donor/acceptor pair that perfectly mimics the adenine ring of ATP. This allows the scaffold to anchor competitively into the "hinge region" of various kinases[1].

  • Dipolar Nature: The electron-rich pyrazole (π-excessive) and electron-deficient pyridine (π-deficient) rings confer a dipolar character, enhancing metabolic stability and facilitating diverse non-covalent interactions (e.g., π-π stacking) with target proteins[2].

  • The 5-Carboxylate Vector: Positioning a carboxylate at the 5-position directs substituents toward the solvent-exposed region or secondary hydrophobic pockets of the target protein. This allows medicinal chemists to append solubilizing groups or bulky lipophilic moieties without disrupting the core hinge-binding interactions.

Key Biological Targets and Therapeutic Applications

Oncology: Dual FLT3/CDK4 InhibitionFMS-like tyrosine kinase-3 (FLT3) and cyclin-dependent kinase 4 (CDK4) are critical targets in acute myeloid leukemia (AML)[3]. Derivatives built upon the pyrazolo[4,3-b]pyridine core, specifically functionalized at the 6-position with pyrimidines, have shown profound dual inhibitory activity. For instance, the optimized compound 23k demonstrated IC50 values of 11 nM for FLT3 and 7 nM for CDK4, resulting in a 67% tumor growth inhibition in MV4-11 xenograft models[3].

Pathway FLT3 FLT3 Kinase (Mutated) STAT5 STAT5 Pathway FLT3->STAT5 Tumor Tumor Progression STAT5->Tumor CDK4 CDK4/6 Complex Rb Rb Phosphorylation CDK4->Rb E2F E2F Transcription Rb->E2F E2F->Tumor Drug Pyrazolo[4,3-b]pyridine Derivatives Drug->FLT3 Inhibits Drug->CDK4 Inhibits

Diagram 1: Mechanism of action for dual FLT3/CDK4 inhibition by pyrazolo[4,3-b]pyridine derivatives.

Neurology: mGlu4 Positive Allosteric Modulators (PAMs)

The scaffold has been utilized to develop4, a target for Parkinson's disease[4]. Early derivatives (e.g., VU8506) suffered from severe CYP1A2 induction liabilities. By systematically modifying the pyrazolo[4,3-b]pyridine core, researchers successfully mitigated AhR activation while maintaining high potency (EC50 = 43 nM)[4].

Neurodegenerative & Psychiatric Disorders: PDE1 & MGL Modulators

The scaffold is heavily patented for CNS applications. 6[6]. Furthermore,5, which regulate the endocannabinoid system for the treatment of depression and anxiety[5].

Quantitative SAR Data Summary

TargetDerivative Class / CompoundActivity (IC50 / EC50)Therapeutic IndicationSource
FLT3 Kinase 6-(pyrimidin-4-yl)-pyrazolo[4,3-b]pyridine (23k)IC50 = 11 nMAcute Myeloid Leukemia[3]
CDK4 Kinase 6-(pyrimidin-4-yl)-pyrazolo[4,3-b]pyridine (23k)IC50 = 7 nMAcute Myeloid Leukemia[3]
mGlu4 Receptor N-(indazol-6-yl)-pyrazolo[4,3-b]pyridin-3-amine (9i)EC50 = 43 nMParkinson's Disease[4]
PDE1 Enzyme Substituted 1H-pyrazolo[4,3-b]pyridinesLow nanomolarPsychiatric Disorders[6]

Synthetic Workflows & Standardized Protocols

To leverage the 5-carboxylate vector, researchers typically perform a saponification followed by an amide coupling. Causality of Reagent Choice: The use of HATU as the coupling reagent is critical; it rapidly forms a highly reactive 7-aza-1-hydroxybenzotriazole (HOAt) ester intermediate. This prevents epimerization and efficiently drives the reaction forward, even when coupling sterically hindered amines to the pyrazolo[4,3-b]pyridine core.

Workflow Start Methyl 1H-pyrazolo[4,3-b] pyridine-5-carboxylate Hydrolysis Saponification (LiOH/H2O) Start->Hydrolysis Acid 5-Carboxylic Acid Intermediate Hydrolysis->Acid Coupling Amide Coupling (HATU, DIPEA) Acid->Coupling Product Target 5-Carboxamide Derivative Coupling->Product

Diagram 2: Standardized synthetic workflow for 5-carboxylate derivatization.

Protocol: Synthesis of 1H-Pyrazolo[4,3-b]pyridine-5-carboxamides

Step 1: Saponification (Hydrolysis of Methyl Ester)

  • Suspend Methyl 1H-pyrazolo[4,3-b]pyridine-5-carboxylate (1.0 eq) in a 3:1:1 mixture of THF/MeOH/H2O. Causality: The mixed solvent system ensures the solubility of both the lipophilic ester and the hydrophilic lithium hydroxide, preventing biphasic reaction stalling.

  • Add LiOH·H2O (3.0 eq) at 0 °C. Stir the reaction mixture at room temperature for 4-6 hours.

  • Self-Validation: Monitor via LC-MS. The disappearance of the parent mass[M+H]+ 178.06 and the appearance of the acid mass [M+H]+ 164.05 indicates completion.

  • Concentrate the organic solvents in vacuo. Acidify the aqueous layer with 1N HCl to pH ~3-4 to precipitate the 1H-pyrazolo[4,3-b]pyridine-5-carboxylic acid. Filter and dry under high vacuum.

Step 2: Amide Coupling

  • Dissolve the isolated carboxylic acid (1.0 eq) in anhydrous DMF under a nitrogen atmosphere.

  • Add HATU (1.2 eq) and N,N-Diisopropylethylamine (DIPEA) (3.0 eq). Stir for 15 minutes at room temperature. Causality: Pre-activation allows the formation of the active HOAt ester before the amine is introduced, minimizing side reactions and urea by-product formation.

  • Add the desired primary or secondary amine (1.2 eq). Stir for 12 hours.

  • Self-Validation: Quench with water and extract with EtOAc. Wash the organic layer with brine (3x) to remove residual DMF. Dry over Na2SO4, concentrate, and purify via flash chromatography (Silica gel, DCM/MeOH gradient). Confirm the final structure via 1H-NMR (checking for the disappearance of the methyl ester singlet at ~3.9 ppm) and HRMS.

References

  • MDPI. "Pyrazolopyridines and Pyrazolopyrimidines as Functional Dipolar Scaffolds: An Approach Regarding Synthesis and Photophysics".
  • BenchChem. "A Comparative Guide to 4-Methyl-1H-pyrazolo[4,3-c]pyridine and its Isomers in Drug Discovery".
  • PubMed / Bioorganic Chemistry. "Synthesis and biological evaluation of 6-(pyrimidin-4-yl)-1H-pyrazolo[4,3-b]pyridine derivatives as novel dual FLT3/CDK4 inhibitors".
  • PubMed / Bioorganic & Medicinal Chemistry Letters. "Discovery and characterization of N-(1,3-dialkyl-1H-indazol-6-yl)
  • Google Patents / WIPO. "WO2019121885A1 - 1h-pyrazolo[4,3-b]pyridines as pde1 inhibitors".
  • Google Patents / WIPO.

Sources

Pharmacokinetics and ADME Optimization of Pyrazolo[4,3-b]pyridine-Based Drug Candidates

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The pyrazolo[4,3-b]pyridine scaffold has emerged as a highly privileged bicyclic core in modern medicinal chemistry. Functioning primarily as a purine bioisostere, it is extensively deployed in the rational design of kinase inhibitors and G-protein-coupled receptor (GPCR) allosteric modulators[1]. While the core offers exceptional pharmacodynamic advantages—specifically regarding ATP-pocket hinge binding—its successful translation into the clinic depends heavily on overcoming specific pharmacokinetic (PK) and Absorption, Distribution, Metabolism, and Excretion (ADME) hurdles.

This technical guide explores the mechanistic rationale behind utilizing the pyrazolo[4,3-b]pyridine scaffold, dissects real-world ADME optimization case studies, and provides self-validating experimental protocols for preclinical PK evaluation.

The Structural Rationale: Why Pyrazolo[4,3-b]pyridine?

The transition to a pyrazolo[4,3-b]pyridine core in drug discovery is rarely accidental; it is driven by a need to balance target affinity with metabolic stability.

  • Hinge-Binding Capabilities: In kinase targets, the nitrogen atoms of the pyrazolo[4,3-b]pyridine ring act as precise hydrogen bond acceptors and donors. They facilitate bidentate hydrogen bonding with the highly conserved hinge region of the ATP-binding pocket, anchoring the molecule in a favorable conformation[1].

  • Metabolic Hardening via Bioisosterism: Electron-rich heterocycles, such as pyrroles or unsubstituted quinolines, are notorious oxidative "soft spots." For instance, pyrrole rings are frequently and rapidly hydroxylated at the C-2 position by hepatic cytochrome P450 (CYP) enzymes[1]. Bioisosteric replacement with a pyrazolo[4,3-b]pyridine ring alters the electron density of the scaffold, effectively hardening the molecule against rapid Phase I metabolism while retaining the necessary spatial geometry for target engagement[1].

Pharmacokinetic Profiling & ADME Case Studies

The optimization of pyrazolo[4,3-b]pyridine derivatives requires navigating a complex landscape of intrinsic clearance ( CLint​ ) and enzyme induction. The following case studies illustrate how these challenges are resolved in practice.

Case Study 1: Mitigating Hepatic Clearance in ALK5 Inhibitors

During the development of Activin receptor-like kinase 5 (ALK5) inhibitors for oncology, early 4-substituted quinoline hits demonstrated high biochemical potency but were severely bottlenecked by unacceptably high in vitro clearance in both rat and human liver microsomes[2].

Through structure-based drug design (SBDD), researchers employed a scaffold morphing strategy, transitioning the core to a pyrazolo[4,3-b]pyridine series[2]. This structural shift fundamentally altered the lipophilicity and electron distribution of the molecule, shielding it from rapid CYP-mediated oxidation. The resulting optimized analogs exhibited significantly improved ADME properties, characterized by low microsomal clearance, without sacrificing ALK5 inhibitory potency[2].

G Ligand TGF-β Ligand Receptor ALK5 Receptor Complex Ligand->Receptor Binds SMAD SMAD2/3 Phosphorylation Receptor->SMAD Activates Inhibitor Pyrazolo[4,3-b]pyridine Inhibitor Inhibitor->Receptor Blocks ATP Pocket Nucleus Gene Transcription SMAD->Nucleus Translocates

TGF-β/ALK5 signaling pathway and targeted inhibition by pyrazolo[4,3-b]pyridine derivatives.

Case Study 2: Overcoming CYP1A2 Induction in mGlu4 PAMs

The development of positive allosteric modulators (PAMs) for the metabotropic glutamate receptor 4 (mGlu4)—a target for Parkinson's disease—highlights another critical PK hurdle: CYP induction[3].

Early 1H-pyrazolo[4,3-b]pyridine-3-amine scaffolds (e.g., VU8506) showed excellent in vivo efficacy in rodent models but exhibited massive CYP1A2 induction (125-fold) via upstream aryl hydrocarbon receptor (AhR) activation, precluding them from chronic dosing studies[4]. Iterative SAR optimization led to the discovery of VU0418506. By utilizing specific amide bioisosteres and introducing a 4-fluoro substitution on the pendant phenyl ring to block oxidative metabolism, researchers successfully mitigated the CYP induction liability[3]. VU0418506 demonstrated a highly favorable PK profile, including low intrinsic clearance in human liver microsomes ( CLHEP​ = 10.1 mL/min/kg) and a moderate free fraction in plasma ( Fu​ = 0.017)[3].

Quantitative ADME Data Summary

The table below synthesizes the pharmacokinetic parameters across different pyrazolo[4,3-b]pyridine optimization campaigns, highlighting the quantitative improvements achieved through targeted structural modifications.

Compound / ScaffoldTargetRat CLint​ (mL/min/kg)Human CLint​ (mL/min/kg)Plasma Free Fraction ( Fu​ )Key ADME Optimization
Early Quinoline Hit [2]ALK5HighHighN/AVulnerable to high Phase I metabolism.
Optimized Pyrazolo[4,3-b]pyridine [2]ALK5LowLowN/AScaffold morphing reduced microsomal clearance.
VU8506 (Early Scaffold) [4]mGlu4ModerateModerateN/ADiscarded due to severe CYP1A2 induction (125-fold).
VU0418506 [3]mGlu412.110.10.017 (Human)Mitigated CYP induction; blocked oxidative soft spots.

Self-Validating Experimental Protocols for PK/ADME Evaluation

To ensure rigorous and reproducible ADME profiling, the following self-validating workflows are standard for evaluating pyrazolo[4,3-b]pyridine candidates.

Protocol 1: In Vitro Liver Microsomal Stability Assay

Causality of choice: Liver microsomes are selected over whole hepatocytes for initial screening because they specifically isolate cytochrome P450 (CYP) and flavin monooxygenase (FMO) activities. This allows researchers to pinpoint Phase I metabolic soft spots on the pyrazolo[4,3-b]pyridine ring without the confounding variables of Phase II conjugation or active transport.

  • Preparation: Thaw pooled liver microsomes (rat or human) on ice. Prepare a 100 mM potassium phosphate buffer (pH 7.4) containing 3.3 mM MgCl₂.

  • Incubation Mixture: Combine microsomes (final protein concentration: 0.5 mg/mL) with the pyrazolo[4,3-b]pyridine test compound (final concentration: 1 µM).

    • Self-Validation Step: Always include a high-clearance positive control (e.g., Verapamil) and a negative control (no NADPH) to verify enzyme viability and rule out chemical instability.

  • Initiation: Pre-incubate the mixture at 37°C for 5 minutes. Initiate the reaction by adding an NADPH regenerating system (final concentration: 1 mM NADPH).

  • Sampling: Extract 50 µL aliquots at predefined time points (0, 5, 15, 30, 45, and 60 minutes).

  • Quenching: Immediately quench the reaction by adding the aliquot to 150 µL of ice-cold acetonitrile containing an internal standard (e.g., Tolbutamide).

  • Analysis: Centrifuge at 4,000 rpm for 15 minutes to precipitate proteins. Analyze the supernatant via LC-MS/MS to quantify the disappearance of the parent compound and calculate CLint​ using the substrate depletion method.

Protocol 2: In Vivo Pharmacokinetic Profiling (Rodent Model)

Causality of choice: Intravenous (IV) and oral (PO) parallel dosing is mandatory to calculate absolute bioavailability ( F% ). Because the pyrazolo[4,3-b]pyridine core is highly planar and lipophilic, formulating these compounds often requires co-solvents to prevent precipitation in the gut, which would otherwise yield artificially low PO absorption data.

  • Formulation: Formulate the compound for IV administration (e.g., 5% DMSO / 10% Solutol / 85% Saline) and PO administration (e.g., 0.5% Methylcellulose / 0.1% Tween 80 suspension). Ensure complete dissolution or a homogenous suspension.

  • Dosing: Administer the IV dose (e.g., 1 mg/kg) via the tail vein and the PO dose (e.g., 10 mg/kg) via oral gavage to fasted Sprague-Dawley rats (n=3 per route).

  • Blood Sampling: Collect serial blood samples (~200 µL) via the jugular vein at 0.08 (IV only), 0.25, 0.5, 1, 2, 4, 8, 12, and 24 hours post-dose.

    • Self-Validation Step: Collect samples into K₂EDTA tubes and immediately place them on ice to halt any ex vivo degradation of the compound in plasma.

  • Plasma Extraction: Centrifuge blood at 3,000 x g for 10 minutes at 4°C. Extract plasma and precipitate proteins using acetonitrile (3:1 ratio).

  • PK Parameter Calculation: Quantify plasma concentrations via LC-MS/MS. Use non-compartmental analysis (NCA) software to calculate Area Under the Curve (AUC), Half-life ( t1/2​ ), Volume of Distribution ( Vss​ ), and Bioavailability ( F% ).

ADME Hit Initial Hit (High Clearance) SBDD Structure-Based Design Hit->SBDD Morph Scaffold Morphing: Pyrazolo[4,3-b]pyridine SBDD->Morph Microsomes Microsomal Stability Assay Morph->Microsomes CYP CYP450 Induction Screen Morph->CYP InVivo In Vivo PK Profiling Microsomes->InVivo Low CL_int CYP->InVivo No Induction Lead Optimized Lead Candidate InVivo->Lead High Bioavailability

Iterative ADME optimization workflow for pyrazolo[4,3-b]pyridine drug candidates.

References

  • Source: nih.
  • Title: Discovery, Synthesis, and Preclinical Characterization of N-(3-Chloro-4-fluorophenyl)-1H-pyrazolo[4,3-b]pyridin-3-amine (VU0418506), a Novel Positive Allosteric Modulator of the Metabotropic Glutamate Receptor 4 (mGlu4)
  • Title: Design, synthesis and optimization of 7-substituted-pyrazolo[4,3-b]pyridine ALK5 (activin receptor-like kinase 5)
  • Title: Discovery and characterization of N-(1,3-dialkyl-1H-indazol-6-yl)

Sources

Methodological & Application

Solvent solubility profile for Methyl 3-methyl-1H-pyrazolo[4,3-B]pyridine-5-carboxylate

Author: BenchChem Technical Support Team. Date: April 2026

Application Note: Solvent Solubility Profile and Handling Protocol for Methyl 3-methyl-1H-pyrazolo[4,3-B]pyridine-5-carboxylate

Introduction & Scientific Context

Methyl 3-methyl-1H-pyrazolo[4,3-B]pyridine-5-carboxylate (CAS: 1206983-99-4) is a highly valued heterocyclic building block in medicinal chemistry[1]. The pyrazolopyridine scaffold is frequently deployed in the design of potent kinase inhibitors—such as PI3Kγ/δ, HPK1, and B-Raf inhibitors—due to its structural ability to mimic the purine core of ATP and form critical hydrogen bonds within the kinase hinge region[2].

However, the planar, rigid nature of the heteroaromatic core often results in high crystal lattice energy, presenting significant solubility challenges during high-throughput screening (HTS) and biological assay preparation. Inaccurate solubility profiling can lead to compound precipitation, resulting in false-negative data and irreproducible dose-response curves[3]. This guide provides a comprehensive, self-validating protocol for the dissolution, storage, and aqueous dilution of this compound to ensure absolute data integrity.

Physicochemical Properties & Quantitative Solubility Data

To predict and manage the solvation dynamics of Methyl 3-methyl-1H-pyrazolo[4,3-B]pyridine-5-carboxylate, it is essential to establish its baseline physicochemical parameters and empirical solubility limits.

Table 1: Physicochemical Properties

Property Value
Compound Name Methyl 3-methyl-1H-pyrazolo[4,3-B]pyridine-5-carboxylate
CAS Number 1206983-99-4
Molecular Formula C9H9N3O2
Molecular Weight 191.19 g/mol

| Appearance | Solid powder |

Table 2: Empirical Solubility Profile

Solvent Solubility Limit Suitability & Application
DMSO (Anhydrous) ≥ 50 mg/mL (~260 mM) Excellent. Primary solvent for master stock generation.
DMF ≥ 50 mg/mL (~260 mM) Excellent. Alternative for moisture-sensitive assays.
Ethanol (100%) ~ 5 mg/mL (~26 mM) Moderate. Requires sonication/warming; useful for in vivo formulations.

| Water / PBS (pH 7.4) | < 0.1 mg/mL | Poor. Requires co-solvents (e.g., Tween-80, PEG400) or carrier proteins. |

Mechanistic Rationale (E-E-A-T)

As an Application Scientist, it is critical to understand why these solubility behaviors occur to troubleshoot assay anomalies effectively:

  • The Superiority of DMSO: Dimethyl sulfoxide (DMSO) is a polar aprotic solvent. Its highly polarized sulfinyl group acts as an excellent hydrogen-bond acceptor, effectively disrupting the intermolecular hydrogen bonding of the pyrazole NH and the ester carbonyl. This overcomes the compound's high crystal lattice energy.

  • The "Wet DMSO" Phenomenon: DMSO is highly hygroscopic. Repeated freeze-thaw cycles expose the master stock to atmospheric moisture, creating "wet DMSO." Studies indicate that even a 5-10% water content in DMSO stocks can drastically reduce the solubility threshold of heterocyclic compounds, triggering spontaneous micro-precipitation over time[4].

  • Concentration-Dependent Precipitation: Visual inspection alone is often insufficient to detect precipitation. High-concentration DMSO stocks (e.g., 100 mM) exhibit significantly higher precipitation rates than lower-concentration stocks (e.g., 10 mM) upon dilution[3]. Therefore, a 10 mM master stock is strongly recommended.

  • Cytotoxicity Constraints: When transitioning from the DMSO stock to an aqueous biological assay, the final DMSO concentration must be strictly maintained below 0.5% (v/v) to avoid basal solvent toxicity and artifactual cellular responses[5].

Step-by-Step Methodology: Self-Validating Protocol

This protocol integrates self-validating quality control (QC) checkpoints to ensure the compound remains fully solvated throughout the experimental workflow.

Phase 1: Preparation of 10 mM Master Stock

  • Equilibration: Allow the sealed vial of Methyl 3-methyl-1H-pyrazolo[4,3-B]pyridine-5-carboxylate to equilibrate to room temperature in a desiccator for 30 minutes before opening to prevent condensation.

  • Weighing: Accurately weigh 1.91 mg of the compound into a sterile, amber glass vial (amber glass prevents potential photo-degradation).

  • Dissolution: Add exactly 1.0 mL of LC-MS grade, anhydrous DMSO (≥99.9% purity) to achieve a 10 mM stock.

  • Homogenization: Vortex the vial for 30 seconds. If visible particulates remain, sonicate in a room-temperature water bath for 5 minutes. Causality: Sonication provides the acoustic cavitation energy required to break apart resilient micro-crystals.

  • QC Check 1 (Visual): Hold the vial against a high-contrast light background. The solution must be perfectly clear.

Phase 2: Aliquoting and Storage 6. Aliquot Generation: Divide the 10 mM master stock into 50 µL single-use aliquots in tightly sealed polypropylene microtubes. 7. Storage: Store immediately at -20°C or -80°C in a desiccated environment. Causality: Single-use aliquots eliminate freeze-thaw cycles, completely preventing the "wet DMSO" degradation pathway[4].

Phase 3: Aqueous Dilution and Final QC 8. Dilution: Thaw one aliquot at room temperature. To prepare a 10 µM working solution, add 1 µL of the 10 mM stock to 999 µL of pre-warmed assay buffer (e.g., PBS or complete cell culture media). This yields a final DMSO concentration of 0.1% (well below the 0.5% toxicity threshold[5]). 9. QC Check 2 (Nephelometry/Absorbance): Self-Validation Step. Measure the Optical Density (OD) of the working solution at 600 nm using a spectrophotometer, blanked against the assay buffer containing 0.1% DMSO.

  • Pass: OD600 < 0.01 (Solution is fully dissolved).
  • Fail: OD600 > 0.05 (Light scattering indicates micro-precipitation; the compound has crashed out of solution).

Workflow Visualization

G Solid Solid Compound (CAS: 1206983-99-4) Weigh Equilibrate & Weigh (Amber Glass Vial) Solid->Weigh DMSO Add Anhydrous DMSO (Target: 10 mM) Weigh->DMSO Sonicate Vortex & Sonicate (Water Bath, 5 min) DMSO->Sonicate QC1 QC 1: Visual Inspection (Check for Clarity) Sonicate->QC1 QC1->Sonicate If Cloudy Aliquot Aliquot & Store (-20°C, Single-Use) QC1->Aliquot If Clear Dilute Aqueous Dilution (Pre-warmed Buffer) Aliquot->Dilute Thaw Once QC2 QC 2: Nephelometry (OD600 < 0.01) Dilute->QC2 QC2->Dilute Fail (Adjust Co-solvents) Assay Biological Assay (Final DMSO < 0.5%) QC2->Assay Pass (No Precipitation)

Fig 1: Workflow for the preparation and self-validating quality control of compound stock solutions.

References

  • Journal of Medicinal Chemistry. "Discovery of Pyrazolo[1,5-a]pyridine Derivatives as Potent and Selective PI3Kγ/δ Inhibitors". Available at:[Link]

  • Journal of Biomolecular Screening. "Stability of Screening Compounds in Wet DMSO". Available at:[Link]

  • Sussex Drug Discovery Centre / Journal of Biomolecular Screening. "Can we predict compound precipitation in DMSO stocks?". Available at:[Link]

  • PubMed Central (NIH). "High-throughput screening of compound neurotoxicity using 3D-cultured neural stem cells on a 384-pillar plate". Available at:[Link]

Sources

Catalytic Cross-Coupling Strategies for CAS 1206983-99-4: Functionalizing the Pyrazolo[4,3-b]pyridine Scaffold

Author: BenchChem Technical Support Team. Date: April 2026

Scientific Context and Scaffold Significance

CAS 1206983-99-4 (Methyl 3-methyl-1H-pyrazolo[4,3-b]pyridine-5-carboxylate) is a highly privileged bicyclic heteroaromatic building block in modern drug discovery. Structurally, it features a hydrogen-bond donating 1H-pyrazole fused to a pyridine ring, alongside a synthetically versatile C5-methyl ester. This specific scaffold has gained significant traction in the development of positive allosteric modulators (PAMs) for G-protein coupled receptors, most notably the metabotropic glutamate receptor 4 (mGlu4) , as well as various dual kinase inhibitors (e.g., FLT3/CDK4).

The primary synthetic challenge in elaborating this scaffold lies in its multiple Lewis basic nitrogen atoms. The basic pyridine nitrogen can readily coordinate to transition metal catalysts, leading to catalyst poisoning or off-target reactivity. Therefore, achieving regioselective N1-arylation—a critical step in building the pharmacophore—requires carefully optimized catalytic systems that can outcompete substrate-induced catalyst deactivation.

Mechanistic Insights: Overcoming Metal Poisoning

To successfully functionalize CAS 1206983-99-4, the choice of catalytic conditions must be driven by the electronic and steric demands of the pyrazolo[4,3-b]pyridine core.

  • Palladium-Catalyzed Buchwald-Hartwig Amination: Traditional Pd-catalysis often fails with this scaffold because the basic pyridine nitrogen outcompetes the aryl halide for coordination to the Pd center. To overcome this, bulky, electron-rich biaryl phosphine ligands like XPhos are strictly required. The severe steric bulk of XPhos accelerates the rate-limiting reductive elimination step, while its electron-rich nature tightly binds the Pd center, preventing the substrate's pyridine nitrogen from displacing the ligand and poisoning the catalyst .

  • Copper-Catalyzed Chan-Lam Coupling: When target molecules contain halogen-sensitive functional groups that would not survive Pd-catalyzed cross-coupling, Chan-Lam coupling offers an orthogonal, mild alternative utilizing arylboronic acids. The reaction proceeds via a Cu(II)/Cu(III) catalytic cycle. Here, pyridine is added not merely as a base, but as a critical stabilizing ligand for the highly reactive Cu(III) intermediate formed following transmetalation, facilitating the final reductive elimination to form the C–N bond .

Quantitative Comparison of Cross-Coupling Modalities

The following table summarizes the operational parameters and strategic advantages of the two primary N-arylation pathways for CAS 1206983-99-4.

ParameterProtocol A: Buchwald-Hartwig AminationProtocol B: Chan-Lam Coupling
Catalyst System Pd2(dba)3 (2.5 mol%) + XPhos (5 mol%)Cu(OAc)2 (10 mol%) + Pyridine (2 equiv)
Coupling Partner Aryl Bromides / IodidesArylboronic Acids
Base / Additive Cs2CO3 (2.0 equiv)4Å Molecular Sieves (500 mg/mmol)
Solvent & Temp 1,4-Dioxane, 100 °CDichloromethane, 20–25 °C
Atmosphere Inert (Argon/Nitrogen)Oxidative (Ambient Air / O2)
Typical Yield Range 65–90%40–75%
Primary Advantage High efficiency for sterically hindered arylsMild conditions; preserves aryl halides

Experimental Protocols

Protocol A: Palladium-Catalyzed Buchwald-Hartwig N1-Arylation

Objective: Regioselective N1-arylation of CAS 1206983-99-4 using aryl bromides to generate sterically encumbered drug precursors.

  • Reaction Assembly: In an oven-dried Schlenk flask equipped with a magnetic stir bar, charge CAS 1206983-99-4 (1.0 equiv, 1.0 mmol), the desired aryl bromide (1.2 equiv), Pd2(dba)3 (2.5 mol%), XPhos (5.0 mol%), and anhydrous Cs2CO3 (2.0 equiv).

  • Atmospheric Control: Evacuate and backfill the flask with Argon (repeat 3 times). Causality: Strict exclusion of oxygen is required to prevent the oxidative degradation of the Pd(0) catalyst and the electron-rich XPhos ligand.

  • Solvent Addition: Inject anhydrous, degassed 1,4-dioxane (5.0 mL, 0.2 M) via syringe.

  • Thermal Activation: Heat the mixture to 100 °C in a pre-heated oil bath for 12–16 hours.

  • Self-Validation & Monitoring: Sample 10 µL of the reaction mixture, dilute in MeCN, and analyze via LC-MS. CAS 1206983-99-4 exhibits a distinct [M+H]+ of 192.1. A successful reaction is validated by the complete consumption of the 192.1 peak and the appearance of the product mass. The absence of des-bromo aryl byproducts in the trace confirms that reductive elimination is successfully outcompeting protodehalogenation.

  • Workup: Cool to room temperature, filter through a pad of Celite to remove inorganic salts and Pd black, eluting with EtOAc. Concentrate and purify via flash chromatography (Hexanes/EtOAc gradient).

Protocol B: Copper-Catalyzed Chan-Lam N1-Arylation

Objective: Mild N1-arylation using arylboronic acids, specifically designed to preserve sensitive halogens on the aryl ring for downstream functionalization.

  • Reaction Assembly: In a round-bottom flask open to the air, combine CAS 1206983-99-4 (1.0 equiv, 1.0 mmol), arylboronic acid (2.0 equiv), anhydrous Cu(OAc)2 (10 mol%), and activated 4Å molecular sieves (500 mg). Causality: Molecular sieves are critical to scavenge water generated during the boronic acid condensation, which would otherwise hydrolyze the catalytic intermediate and stall the cycle.

  • Solvent & Ligand: Add anhydrous dichloromethane (10.0 mL, 0.1 M) followed by pyridine (2.0 equiv).

  • Oxidative Stirring: Stir vigorously at room temperature for 24–48 hours. Ensure the flask remains open to ambient air (or fitted with an O2 balloon). Causality: Oxygen acts as the stoichiometric terminal oxidant required to regenerate the active Cu(II) species from the Cu(I) resting state.

  • Self-Validation & Monitoring: Monitor via TLC (UV active). The reaction mixture will physically transition from a pale blue to a deep, dark green as the active Cu(II)-pyridine-azole complex forms.

  • Workup: Filter the suspension through Celite to remove the sieves and copper salts. Wash the filtrate with 1M HCl (to remove pyridine), followed by brine. Dry over Na2SO4, concentrate, and purify via flash chromatography.

Workflow Visualization

G Start CAS 1206983-99-4 Methyl 3-methyl-1H-pyrazolo [4,3-b]pyridine-5-carboxylate Pd Buchwald-Hartwig Pd2(dba)3, XPhos Aryl Halide Start->Pd N-Arylation Cu Chan-Lam Coupling Cu(OAc)2, Pyridine Aryl Boronic Acid Start->Cu N-Arylation Ester C5-Derivatization Hydrolysis / Amidation Start->Ester C-Functionalization Target1 N1-Aryl Derivative (High Steric Tolerance) Pd->Target1 Target2 N1-Aryl Derivative (Mild Conditions) Cu->Target2 Target3 C5-Amide / Acid (Dual Pharmacophore) Ester->Target3

Divergent functionalization pathways for CAS 1206983-99-4 via catalytic cross-coupling.

References

  • Engers, D. W., et al. "Discovery, Synthesis, and Preclinical Characterization of N-(3-Chloro-4-fluorophenyl)-1H-pyrazolo[4,3-b]pyridin-3-amine (VU0418506), a Novel Positive Allosteric Modulator of the Metabotropic Glutamate Receptor 4 (mGlu4)." ACS Chemical Neuroscience, 2016, 7(9), 1192-1200. URL:[Link]

  • Vantourout, J. C., et al. "Mechanistic Development and Recent Applications of the Chan–Lam Amination." Chemical Reviews, 2019, 119(21), 11245-11292. URL:[Link]

Hydrolysis of Methyl 3-methyl-1H-pyrazolo[4,3-b]pyridine-5-carboxylate: A Comparative Guide to Synthetic Methodologies

Author: BenchChem Technical Support Team. Date: April 2026

An Application and Protocol Guide

Abstract: This guide provides a detailed technical overview and actionable protocols for the hydrolysis of Methyl 3-methyl-1H-pyrazolo[4,3-b]pyridine-5-carboxylate to its corresponding carboxylic acid, 3-methyl-1H-pyrazolo[4,3-b]pyridine-5-carboxylic acid. The conversion of this ester is a critical transformation in synthetic routes targeting novel therapeutics, as the resulting carboxylic acid serves as a versatile intermediate for amide bond formation, salt formulation, and modulation of physicochemical properties. We present and compare three primary hydrolysis methodologies: base-catalyzed saponification, acid-catalyzed hydrolysis, and an overview of enzymatic approaches. Each section elucidates the underlying chemical principles, provides field-tested insights, and offers detailed, step-by-step protocols designed for immediate application in a research and development setting.

Introduction: The Strategic Importance of the Carboxylic Acid Moiety

The pyrazolo[4,3-b]pyridine scaffold is a privileged heterocyclic motif in modern medicinal chemistry, forming the core of various inhibitors and modulators targeting kinases and other key proteins in cellular signaling pathways.[1][2][3] Methyl 3-methyl-1H-pyrazolo[4,3-b]pyridine-5-carboxylate is a common and valuable intermediate in the synthesis of these complex molecules.[4]

The hydrolysis of its methyl ester to the parent carboxylic acid is a pivotal synthetic step for several reasons:

  • Bioisosteric Replacement & SAR: The carboxylic acid can serve as a key pharmacophoric element or be used to explore structure-activity relationships (SAR).

  • Amide Coupling: It is the essential precursor for coupling with various amines via standard peptide coupling reagents (e.g., HATU, EDC) to generate a library of amide derivatives.

  • Improved Solubility: The carboxylic acid can be converted into highly water-soluble salts (e.g., sodium, potassium), which is often a requirement for drug candidates.

Choosing the correct hydrolysis method is critical to ensure high yield, purity, and compatibility with other functional groups in the molecule. This guide provides the necessary framework for making an informed decision.

Logical Workflow for Method Selection

Before selecting a protocol, it is crucial to assess the stability of the starting material and the desired outcome. The following decision tree illustrates a logical approach to selecting the optimal hydrolysis method.

MethodSelection Start Evaluate Substrate (Methyl 3-methyl-1H-pyrazolo[4,3-b] pyridine-5-carboxylate) AcidSensitive Is the substrate sensitive to strong acid? Start->AcidSensitive BaseSensitive Is the substrate sensitive to strong base? AcidSensitive->BaseSensitive Yes AcidMethod Acid-Catalyzed Hydrolysis AcidSensitive->AcidMethod No MildConditions Are extremely mild conditions required? (e.g., other sensitive esters) BaseSensitive->MildConditions Yes BaseMethod Base-Catalyzed Hydrolysis (Saponification) BaseSensitive->BaseMethod No MildConditions->AcidMethod No EnzymeMethod Enzymatic Hydrolysis Screen MildConditions->EnzymeMethod Yes

Caption: Workflow for selecting the appropriate hydrolysis method.

Base-Catalyzed Hydrolysis (Saponification)

Base-catalyzed hydrolysis, or saponification, is the most common and often most effective method for converting esters to carboxylic acids. Its primary advantage is that the final deprotonation of the carboxylic acid to form a carboxylate salt renders the reaction essentially irreversible, driving it to completion.[5]

Underlying Mechanism and Rationale

The reaction proceeds via a nucleophilic acyl substitution mechanism. A hydroxide ion (from NaOH, KOH, or LiOH) acts as the nucleophile, attacking the electrophilic carbonyl carbon of the ester. This forms a tetrahedral intermediate which then collapses, expelling the methoxide (⁻OCH₃) leaving group. The methoxide, a strong base, immediately deprotonates the newly formed carboxylic acid, yielding the carboxylate salt and methanol. An acidic workup is required in a final step to protonate the carboxylate and isolate the neutral carboxylic acid product.

Caption: Mechanism of base-catalyzed ester hydrolysis (Saponification).

Protocol: Saponification using Lithium Hydroxide

Rationale for Reagent Choice: Lithium hydroxide (LiOH) is often preferred over NaOH or KOH as it has better solubility in common organic co-solvents like tetrahydrofuran (THF), leading to more homogeneous and efficient reactions.

Materials:

  • Methyl 3-methyl-1H-pyrazolo[4,3-b]pyridine-5-carboxylate

  • Lithium hydroxide monohydrate (LiOH·H₂O)

  • Tetrahydrofuran (THF), reagent grade

  • Deionized Water

  • 1 M Hydrochloric Acid (HCl)

  • Ethyl Acetate

  • Brine (saturated aq. NaCl)

  • Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

  • Round-bottom flask, magnetic stirrer, pH paper or meter

Procedure:

  • Dissolution: In a round-bottom flask, dissolve Methyl 3-methyl-1H-pyrazolo[4,3-b]pyridine-5-carboxylate (1.0 eq) in a mixture of THF and water (e.g., a 3:1 to 2:1 v/v ratio). The concentration should be approximately 0.1-0.2 M.

  • Addition of Base: Add lithium hydroxide monohydrate (1.5 - 3.0 eq) to the stirred solution at room temperature. Using a slight excess of base ensures the reaction goes to completion.

  • Reaction Monitoring: Stir the reaction mixture at room temperature (20-25 °C). Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS. If the reaction is sluggish after several hours, it can be gently heated to 40-50 °C. Typical reaction times are 2-16 hours.

  • Quenching and Solvent Removal: Once the starting material is consumed, cool the mixture to room temperature (if heated) and remove the THF under reduced pressure using a rotary evaporator.

  • Acidification: Cool the remaining aqueous solution in an ice bath (0-5 °C). Slowly add 1 M HCl dropwise with vigorous stirring to acidify the mixture. The product, being a zwitterionic or neutral molecule, will often precipitate at its isoelectric point. Monitor the pH, adjusting to approximately pH 3-5.

  • Product Isolation:

    • If a precipitate forms: Collect the solid product by vacuum filtration. Wash the filter cake with cold water and then a non-polar solvent like hexane to aid drying. Dry the solid under vacuum.

    • If no precipitate forms (or for complete recovery): Extract the aqueous layer with a suitable organic solvent, such as ethyl acetate (3 x volume of aqueous layer).

  • Drying and Concentration: Combine the organic extracts, wash with brine, dry over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent under reduced pressure to yield the crude carboxylic acid.

  • Purification: The crude product can be purified further by recrystallization from a suitable solvent system (e.g., ethanol/water, ethyl acetate/heptane) or by column chromatography if necessary.

Acid-Catalyzed Hydrolysis

Acid-catalyzed hydrolysis is the reverse of Fischer esterification.[6][7] It is an equilibrium-controlled process, and therefore requires reaction conditions that favor the formation of the products. This is typically achieved by using a large excess of water.[5]

Underlying Mechanism and Rationale

The reaction begins with the protonation of the ester's carbonyl oxygen by a strong acid (e.g., H₃O⁺). This step significantly increases the electrophilicity of the carbonyl carbon, making it susceptible to attack by a weak nucleophile like water.[6][8] A tetrahedral intermediate is formed, and after a series of proton transfers, methanol is protonated to become a good leaving group. The tetrahedral intermediate collapses, expelling methanol and yielding the protonated carboxylic acid. A final deprotonation step by water regenerates the acid catalyst and gives the final product.

A key consideration for the pyrazolo[4,3-b]pyridine core is the presence of the basic pyridine nitrogen. Under strongly acidic conditions, this nitrogen will also be protonated. This can be advantageous, as the resulting positive charge on the heterocyclic system can further increase the electrophilicity of the ester carbonyl, potentially accelerating the hydrolysis.

Caption: Mechanism of acid-catalyzed ester hydrolysis.

Protocol: Acid-Catalyzed Hydrolysis using Aqueous HCl

Rationale for Reagent Choice: Concentrated mineral acids like HCl or H₂SO₄ are required to achieve a sufficiently low pH to catalyze the reaction effectively. Heating is necessary to provide the activation energy and to help drive off the methanol byproduct, shifting the equilibrium toward the products.

Materials:

  • Methyl 3-methyl-1H-pyrazolo[4,3-b]pyridine-5-carboxylate

  • 6 M Hydrochloric Acid (HCl) or concentrated H₂SO₄ (use with caution)

  • Dioxane (optional, to aid solubility)

  • Saturated Sodium Bicarbonate (NaHCO₃) solution or solid NaOH/KOH

  • Ethyl Acetate or Dichloromethane

  • Brine

  • Anhydrous Sodium Sulfate (Na₂SO₄)

  • Round-bottom flask with reflux condenser, magnetic stirrer, heating mantle

Procedure:

  • Reaction Setup: To a round-bottom flask equipped with a reflux condenser, add Methyl 3-methyl-1H-pyrazolo[4,3-b]pyridine-5-carboxylate (1.0 eq).

  • Add Acid: Add a large volume of 6 M HCl. The ester should be dilute (e.g., 0.1 M or less) to ensure a large excess of water. If solubility is an issue, a co-solvent like dioxane can be used (e.g., 1:1 mixture of 6 M HCl and dioxane).

  • Heating: Heat the mixture to reflux (typically ~100-110 °C) using a heating mantle.

  • Reaction Monitoring: Monitor the reaction by TLC or LC-MS until the starting material has been consumed. This can take anywhere from 4 to 24 hours.

  • Cooling and Neutralization: Cool the reaction mixture to room temperature, then further cool in an ice bath. Slowly and carefully neutralize the excess acid by adding a saturated NaHCO₃ solution or by dropwise addition of concentrated NaOH solution until the pH is adjusted to the isoelectric point of the product (typically pH 3-5). Caution: CO₂ evolution will occur if using bicarbonate; add the base slowly to control foaming.

  • Product Isolation: Follow the same isolation procedure as described in the saponification protocol (Section 2.2, steps 6-8), either by filtering a precipitate or by extraction with an organic solvent.

Enzymatic Hydrolysis: A Green Chemistry Approach

Enzymatic hydrolysis offers a highly selective and environmentally benign alternative to chemical methods.[9] Esterases and lipases can operate under mild conditions (neutral pH, room temperature), which is ideal for substrates with sensitive functional groups that would not survive harsh acidic or basic treatment.[10][11]

4.1 Principles and Considerations The primary challenge with enzymatic methods is substrate specificity. An enzyme that works for one ester may not work for another. Therefore, an initial screening of several commercially available enzymes is usually required.

Advantages:

  • Mild Conditions: Neutral pH, ambient temperature, and aqueous media.

  • High Selectivity: Can often hydrolyze one ester in the presence of others (chemoselectivity).

  • Environmentally Friendly: Avoids harsh reagents and organic solvents.

Disadvantages:

  • Substrate Specificity: Requires screening to find a suitable enzyme.

  • Cost: Enzymes can be more expensive than bulk chemicals.

  • Reaction Time: Enzymatic reactions can sometimes be slower than conventional methods.

Conceptual Protocol: Enzyme Screening

This protocol outlines a general procedure for screening enzymes.

Materials:

  • Methyl 3-methyl-1H-pyrazolo[4,3-b]pyridine-5-carboxylate

  • A panel of enzymes (e.g., Pig Liver Esterase, Lipase B from Candida antarctica (CALB), Lipase from Aspergillus niger)

  • Phosphate buffer (e.g., 0.1 M, pH 7.0)

  • A water-miscible co-solvent (e.g., DMSO, acetonitrile) to dissolve the substrate

  • Small reaction vials (e.g., 1.5 mL Eppendorf tubes or HPLC vials)

Procedure:

  • Stock Solution: Prepare a stock solution of the ester in a minimal amount of co-solvent (e.g., 10-20 mg/mL in DMSO).

  • Reaction Setup: In separate labeled vials, add phosphate buffer.

  • Substrate Addition: Add a small aliquot of the ester stock solution to each vial. The final concentration of the co-solvent should be kept low (<5-10%) to avoid denaturing the enzyme.

  • Enzyme Addition: To each vial, add a different enzyme (typically 1-10 mg per mL of reaction volume). Include a control vial with no enzyme.

  • Incubation: Incubate the vials at a controlled temperature (e.g., 30 °C) with gentle shaking.

  • Monitoring: At various time points (e.g., 2, 6, 12, 24 hours), withdraw a small aliquot from each vial, quench the reaction (e.g., by adding acetonitrile), and analyze by HPLC or LC-MS to detect the formation of the carboxylic acid product.

  • Optimization: If a "hit" is identified, the reaction can be optimized by varying enzyme concentration, pH, temperature, and co-solvent.

Summary and Method Comparison

The optimal choice of method depends on the specific requirements of the synthesis, such as scale, substrate stability, and available resources.

FeatureBase-Catalyzed HydrolysisAcid-Catalyzed HydrolysisEnzymatic Hydrolysis
Driving Force Irreversible (deprotonation)[5]Reversible (equilibrium)[7]Irreversible (product release)
Conditions Room temp. to moderate heatReflux / High heat requiredAmbient temp., neutral pH
Key Reagents LiOH, NaOH, KOHStrong acids (HCl, H₂SO₄)Esterases, Lipases, Buffer
Work-up Acidification, extractionNeutralization, extractionProtein removal, extraction
Advantages Reliable, irreversible, fastSimple reagents, protonated ring may aid reactionExtremely mild, highly selective, "green"
Disadvantages Can affect base-sensitive groupsHarsh conditions, reversible, may cause degradationRequires enzyme screening, can be slow, higher cost

Conclusion

The hydrolysis of Methyl 3-methyl-1H-pyrazolo[4,3-b]pyridine-5-carboxylate is a readily achievable transformation. For most applications, base-catalyzed saponification using LiOH in a THF/water system offers the most reliable and efficient path to the desired carboxylic acid due to its irreversibility and generally high yields. Acid-catalyzed hydrolysis serves as a viable alternative, particularly if the substrate is sensitive to strong bases but stable to heat and acid. Finally, enzymatic hydrolysis represents a state-of-the-art approach for delicate substrates, though it requires an initial investment in screening and optimization. By understanding the principles and protocols outlined in this guide, researchers can confidently select and execute the most appropriate method for their synthetic campaign.

References

  • OrgoSolver. (n.d.). Ester Reactions: Acid Hydrolysis (Ester → Carboxylic Acid). Retrieved from OrgoSolver website. [Link]

  • Tunemalm, M., & Sterner, O. (1998). Synthesis and enzymatic hydrolysis of esters, constituting simple models of soft drugs. Acta pharmaceutica Nordica, 2(4), 239–246.
  • Asian Publication Corporation. (n.d.). Pyrazolopyridines I: Synthesis of Some Pyrazolo[3,4-b]pyridine-4-carboxylates. Retrieved from Asian Publication Corporation website. [Link]

  • Longdom Publishing. (n.d.). Synthesis of Pyrazolo Linked Pyridine Carboxylic Acids and Evaluation of their Antimicrobial Activity. Retrieved from Longdom Publishing website. [Link]

  • Dalal Institute. (n.d.). Hydrolysis of Esters and Amides. Retrieved from Dalal Institute website. [Link]

  • Pellis, A., et al. (2020). Enzymatic synthesis of lignin derivable pyridine based polyesters for the substitution of petroleum derived plastics.
  • KTU ePubl. (2021, June 22). Synthesis and Characterization of Novel Methyl (3)5-(N-Boc-piperidinyl)-1H-pyrazole-4-carboxylates. Retrieved from KTU ePubl website. [Link]

  • ResearchGate. (n.d.). Synthesis of (a) 3-methyl-1H-pyrazol-5-amine (1′) and (b) PPs 4a′–b′. Retrieved from ResearchGate. [Link]

  • Alekseeva, E. A., et al. (2023). Straightforward and Efficient Protocol for the Synthesis of Pyrazolo[4,3-b]pyridines and Indazoles. Molecules, 28(2), 820. [Link]

  • Chemistry Steps. (2020, February 23). Ester Hydrolysis: Acid and Base-Catalyzed Mechanism. Retrieved from Chemistry Steps website. [Link]

  • Chemical Methodologies. (2022, April 6). Efficient Pseudo-Six-Component Synthesis of Tetrahydro-Pyrazolopyridines Using [Zn-2BSMP]Cl2. Retrieved from Chemical Methodologies website. [Link]

  • National Center for Biotechnology Information. (n.d.). 1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications. Retrieved from NCBI website. [Link]

  • The Organic Chemistry Tutor. (2016, December 27). Ester Hydrolysis Reaction Mechanism - Acid Catalyzed & Base Promoted Organic Chemistry [Video]. YouTube. [Link]

  • Royal Society of Chemistry. (2023, April 3). Facile synthesis of pyrazolopyridine pharmaceuticals under mild conditions using an algin-functionalized silica-based magnetic nanocatalyst (Alg@SBA-15/Fe3O4). Retrieved from RSC Publishing. [Link]

  • Bender, M. L., & Turnquest, B. (1957). General Basic Catalysis of Ester Hydrolysis and Its Relationship to Enzymatic Hydrolysis. Journal of the American Chemical Society.
  • National Center for Biotechnology Information. (2024, June 6). Enzymatic synthesis of pyridine heterocyclic compounds and their thermal stability. Retrieved from NCBI website. [Link]

  • ResearchGate. (n.d.). Theoretical study of aliphatic and aromatic esters hydrolysis. Retrieved from ResearchGate. [Link]

  • Royal Society of Chemistry. (2020, September 25). Pyridine-2-carboxylic acid as an effectual catalyst for rapid multi-component synthesis of pyrazolo[3,4-b]quinolinones. Retrieved from RSC Publishing. [Link]

  • Google Patents. (n.d.). WO2011076194A1 - Method for purifying pyrazoles.
  • MDPI. (2022, April 26). 1H-Pyrazolo[3,4-b]quinolines: Synthesis and Properties over 100 Years of Research. Retrieved from MDPI website. [Link]

  • National Center for Biotechnology Information. (n.d.). Artificial Esterase for Cooperative Catalysis of Ester Hydrolysis at pH 7. Retrieved from NCBI website. [Link]

  • Google Patents. (n.d.). US2758999A - Esterification of pyridine carboxylic acids.
  • Fife, T. H., & Natarajan, R. (2002). Intramolecular general base catalyzed ester hydrolysis. The hydrolysis of 2-aminobenzoate esters. The Journal of organic chemistry, 67(10), 3446–3451. [Link]

  • Universitat Ramon Llull. (2022, March 30). 1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications. Retrieved from Universitat Ramon Llull website. [Link]

  • Wolfenden, R., & Yuan, Y. (2011). The "Neutral" Hydrolysis of Simple Carboxylic Esters in Water and the Rate Enhancements Produced by Acetylcholinesterase and Other Carboxylic Acid Esterases. Journal of the American Chemical Society.
  • National Center for Biotechnology Information. (n.d.). A new and straightforward route to synthesize novel pyrazolo[3,4-b]pyridine-5-carboxylate scaffolds from 1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitriles. Retrieved from NCBI website. [Link]

  • Semantic Scholar. (2021, June 16). 5-((8-Hydroxyquinolin-5-yl)diazenyl)-3-methyl-1H-pyrazole-4-carboxylic Acid. Retrieved from Semantic Scholar. [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Optimizing Methyl 3-methyl-1H-pyrazolo[4,3-b]pyridine-5-carboxylate Synthesis

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for advanced heterocyclic synthesis. This guide is specifically engineered for researchers and drug development professionals experiencing bottlenecks in the synthesis of Methyl 3-methyl-1H-pyrazolo[4,3-b]pyridine-5-carboxylate (CAS: 1206983-99-4). The cyclization of pyrazolo[4,3-b]pyridines presents unique chemoselectivity challenges, particularly regarding the preservation of the methyl ester moiety under ring-closing conditions.

Troubleshooting & FAQs

Q1: Why is the methyl ester group at the 5-position hydrolyzing during the pyrazole ring annulation?

Causality & Insight: The formation of the pyrazolo[4,3-b]pyridine core typically relies on a nucleophilic aromatic substitution (SNAr) or the cyclization of a hydrazone intermediate. Historically, these reactions are driven by strong inorganic bases (e.g., NaOH) or alkoxides (e.g., NaOMe) under reflux[1]. However, the methyl carboxylate group at the 5-position is highly susceptible to saponification or transesterification under these conditions. The strong nucleophiles attack the carbonyl carbon of the ester faster than the intramolecular ring closure occurs, leading to the formation of the corresponding carboxylic acid (des-methyl) byproduct[2].

Solution: Transition to non-nucleophilic, sterically hindered bases. Research demonstrates that bases like DABCO (1,4-diazabicyclo[2.2.2]octane) or secondary amines provide the necessary basicity to deprotonate the intermediate for cyclization while completely avoiding ester attack[2].

Q2: My cyclization yield is stuck below 40% with unreacted starting material. How can I drive the reaction to completion without increasing heat?

Causality & Insight: If the reaction stalls, the system is failing to overcome the activation energy barrier required for the intramolecular ring closure onto the pyridine core. Simply increasing the thermal load (e.g., refluxing in DMF) often leads to the thermal degradation of the product and the generation of dark, tarry byproducts.

Solution: Implement electrophilic activation using a Lewis acid. Reagents such as Boron trifluoride etherate (BF₃·OEt₂) coordinate to the pyridine nitrogen or the leaving group, significantly increasing the electrophilicity of the target carbon. This polarization lowers the activation energy, allowing the cyclization to proceed rapidly at room temperature with yields exceeding 85%[3].

Q3: How do I prevent the formation of N1/N2 alkylation regioisomers during post-cyclization functionalization?

Causality & Insight: The 1H-pyrazolo[4,3-b]pyridine scaffold contains multiple nucleophilic nitrogen atoms. The N1 and N2 positions on the pyrazole ring exist in a tautomeric equilibrium. Uncontrolled alkylation often yields a mixture of N1- and N2-substituted products because the thermodynamic stability of the two isomers is highly dependent on the steric bulk of the C3-methyl group and the solvent polarity.

Solution: To selectively target the N1 position, utilize a bulky base (like Cs₂CO₃) in a polar aprotic solvent (like DMF) at lower temperatures (0–25 °C). The larger cesium counterion coordinates less tightly to the pyrazole nitrogen, increasing the nucleophilicity of the less sterically hindered N1 position compared to the N2 position (which is shielded by the C3-methyl group).

Quantitative Data: Reaction Optimization

The following table summarizes the causal relationship between the choice of base/promoter, solvent, and the resulting chemoselectivity during the cyclization of the pyrazolo[4,3-b]pyridine-5-carboxylate scaffold.

Table 1: Impact of Base and Solvent on Cyclization Yield and Ester Integrity

Base / PromoterSolventTemperature (°C)Ester Hydrolysis RateIsolated Yield (%)
NaOH (2.0 eq)MeOH65 (Reflux)> 80%< 20%
NaOMe (1.5 eq)MeOH65 (Reflux)~ 50%35%
DABCO (1.2 eq)MeCN25 (RT)< 1%85%
BF₃·OEt₂ (1.5 eq)DCM25 (RT)0%89%

Data synthesized from optimization studies on pyrazolo[4,3-b]pyridine ester derivatives[2],[3].

Diagnostic Workflows & Reaction Logic

Troubleshooting Start Low Reaction Yield (<40%) CheckEster Is the methyl ester hydrolyzing? Start->CheckEster YesHydro Yes: Saponification occurring CheckEster->YesHydro LC-MS shows acid mass NoHydro No: Reaction is stalling CheckEster->NoHydro Starting material remains FixBase Switch to mild base (e.g., DABCO) YesHydro->FixBase FixLewis Add Lewis Acid (e.g., BF3·OEt2) NoHydro->FixLewis Success High Yield (>80%) FixBase->Success FixLewis->Success

Troubleshooting logic tree for resolving low yields in pyrazolo[4,3-b]pyridine synthesis.

Pathway Precursor Hydrazone Precursor (Methyl ester intact) Activation Electrophilic Activation (BF3·OEt2) Precursor->Activation Cyclization Intramolecular SNAr (Ring Closure) Activation->Cyclization Deprotonation Deprotonation (DABCO) Cyclization->Deprotonation Product Methyl 3-methyl-1H- pyrazolo[4,3-b]pyridine- 5-carboxylate Deprotonation->Product

Mechanistic workflow of Lewis acid/mild base promoted intramolecular cyclization.

Experimental Protocols

Step-by-Step Methodology: Mild Base-Promoted Intramolecular Cyclization

Objective: Synthesize Methyl 3-methyl-1H-pyrazolo[4,3-b]pyridine-5-carboxylate from its open-chain precursor while entirely suppressing ester saponification.

Self-Validating Checkpoint: This protocol integrates real-time LC-MS monitoring. The exact mass of the desired product is 191.07 ([M+H]⁺ = 192.1). If the carboxylic acid byproduct ([M+H]⁺ = 178.1) exceeds 2% relative abundance during the run, the system has been compromised by moisture, prompting immediate quenching.

  • Substrate Preparation: In an oven-dried 50 mL Schlenk flask, dissolve 1.0 mmol of the hydrazone precursor in 10 mL of anhydrous acetonitrile (MeCN) under a strict nitrogen atmosphere.

    • Causality: Anhydrous conditions are critical. Adventitious water in the presence of a base acts as a potent nucleophile, directly attacking the methyl ester and ruining the yield.

  • Base Addition: Add 1.2 mmol of DABCO (1,4-diazabicyclo[2.2.2]octane) in a single portion to the stirring solution.

    • Causality: DABCO provides the exact pKa required to deprotonate the pyrazole nitrogen for the SNAr ring closure. Because of its bicyclic, sterically hindered structure, it cannot physically access the carbonyl carbon of the methyl ester, ensuring 100% chemoselectivity[2].

  • Reaction Monitoring (Self-Validation): Stir the reaction at 25 °C. At t=2 hours, withdraw a 10 µL aliquot, dilute in 1 mL of MeCN, and analyze via LC-MS. You should observe the dominant product mass at m/z 192.1. If the reaction is sluggish, add 0.1 equivalents of BF₃·OEt₂ to polarize the pyridine core[3].

  • Quenching: Upon complete consumption of the starting material (typically 4-6 hours), cool the flask to 0 °C and quench the reaction with 15 mL of saturated aqueous NH₄Cl.

    • Causality: NH₄Cl effectively neutralizes DABCO without creating an overly acidic environment. Stronger acids (like HCl) would protonate the pyridine core, driving the product into the aqueous layer and complicating extraction.

  • Extraction and Purification: Extract the aqueous phase with ethyl acetate (3 x 15 mL). Wash the combined organic layers with brine (20 mL), dry over anhydrous Na₂SO₄, and concentrate under reduced pressure. Purify the crude residue via flash column chromatography (silica gel, gradient elution from 10% to 30% EtOAc in Hexanes) to afford the pure Methyl 3-methyl-1H-pyrazolo[4,3-b]pyridine-5-carboxylate.

References

  • Synthesis of pyrazolo[4,3‐b]pyridine: a) 3,4‐dimethoxyphenyl‐B(OH)2,...
  • Straightforward and Efficient Protocol for the Synthesis of Pyrazolo [4,3-b]pyridines and Indazoles - PMC, nih.gov,
  • One-Step Synthesis of Diverse Pyridine-Containing Heterocycles with 3-Ethoxycyclobutanones at Room Temperature | Organic Letters - ACS Public

Sources

Technical Support Center: Troubleshooting Low Aqueous Solubility of CAS 1206983-99-4

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for CAS 1206983-99-4 (Methyl 3-methyl-1H-pyrazolo[4,3-b]pyridine-5-carboxylate). This portal is designed for researchers, medicinal chemists, and assay biologists experiencing compound precipitation, erratic dose-response curves, or poor bioavailability during in vitro biological evaluations.

Instead of treating solubility as a generic hurdle, this guide deconstructs the specific physicochemical mechanics of CAS 1206983-99-4 to provide field-proven, self-validating troubleshooting strategies.

Part 1: Compound Profiling & The "Brick Dust" Paradigm

To successfully formulate CAS 1206983-99-4 for biological assays, we must first diagnose why it is insoluble. Many researchers mistakenly assume all insoluble compounds are highly lipophilic ("grease balls") and attempt to dissolve them using lipid emulsions. However, CAS 1206983-99-4 belongs to a fundamentally different class of problematic molecules.

Table 1: Physicochemical Profile of CAS 1206983-99-4
PropertyValueCausality / Impact on Biological Assays
Molecular Weight 191.19 g/mol Small molecule; highly permeable if maintained in a dissolved state.
CLogP ~0.74Low lipophilicity; confirms that insolubility is not driven by hydrophobicity.
Melting Point > 370°CExtremely high; indicates massive crystal lattice energy.
H-Bond Donors/Acceptors 1 / 4Facilitates strong, rigid intermolecular hydrogen bonding networks.
Molecular Topology Planar fused bicyclicPromotes aggressive π−π stacking, leading to rapid nucleation in water.

The Diagnosis: CAS 1206983-99-4 is a classic "Brick Dust" molecule[1][2]. Its poor aqueous solubility is driven by the immense thermodynamic energy required to break its crystal lattice, rather than a lack of affinity for water[3]. Therefore, standard lipophilic solubilizers will fail; successful formulation requires disrupting intermolecular stacking.

Part 2: Frequently Asked Questions (FAQs)

Q: Why does CAS 1206983-99-4 precipitate immediately upon dilution from DMSO into my assay buffer? A: This is a failure of kinetic solubility. When you dilute a concentrated DMSO stock into an aqueous buffer, the solution becomes transiently supersaturated[4]. Because CAS 1206983-99-4 has a high lattice energy, the supersaturated monomers rapidly nucleate and precipitate to reach their lower-energy solid state[4]. Kinetic solubility is highly dependent on the dilution method, mixing speed, and the presence of nucleation inhibitors[5].

Q: Can I just increase the final DMSO concentration in my assay to keep it dissolved? A: No. Increasing DMSO beyond 1–2% is highly discouraged. High DMSO concentrations cause cellular toxicity, alter cell membrane permeability, and can denature target enzymes[6]. Furthermore, while a higher DMSO concentration (e.g., 5%) might temporarily delay precipitation, it creates a false sense of security; the compound will eventually crash out during the incubation period, leading to artificially low exposure and false-negative assay readouts[7].

Q: What formulation strategies work best for "brick dust" molecules in cell-based assays? A: Because the insolubility is driven by crystal packing, you must use excipients that physically shield the planar faces of the molecule from each other:

  • Complexation Agents: Hydroxypropyl- β -cyclodextrin (HP- β -CD) features a hydrophobic cavity that encapsulates the planar core of the molecule, preventing π−π stacking without disrupting cell membranes.

  • Carrier Proteins: Bovine Serum Albumin (BSA) (0.1% - 1%) can bind free monomers and maintain them in solution, acting as an in vitro pharmacokinetic sink.

Table 2: Excipient Selection Guide for In Vitro Assays
Excipient ClassExamplesBest Assay TypeMechanism of Action
Cyclodextrins HP- β -CD (1-5%)Cell-based & BiochemicalEncapsulates the planar hydrophobic core, preventing aggregation.
Carrier Proteins BSA, HSA (0.1-1%)Cell-based assaysBinds free monomers in solution; mimics physiological protein binding.
Non-ionic Surfactants Tween-20, Triton X-100 (0.01-0.05%)Biochemical assaysLowers surface tension; keeps sub-visible aggregates suspended[6].

Part 3: Mechanism and Troubleshooting Workflows

KineticVsThermodynamic A 100% DMSO Stock (10 mM CAS 1206983-99-4) B Direct Aqueous Dilution (Supersaturation) A->B Standard Protocol E Formulation Strategy (HP-β-CD / BSA) A->E Optimized Protocol C Rapid Nucleation (High Lattice Energy) B->C Unassisted D Solid Precipitate (Assay Failure) C->D F Stabilized Monomers (Assay Success) E->F Shielding

Caption: Kinetic solubility mechanism: precipitation pathways versus formulated stabilization.

TroubleshootingWorkflow Start Compound Precipitation Detected in Assay Analyze Analyze Properties (LogP, Tm, Structure) Start->Analyze Brick Brick Dust Molecule (Low LogP, High Tm) Analyze->Brick CAS 1206983-99-4 Grease Grease Ball Molecule (High LogP, Low Tm) Analyze->Grease Strat1 Disrupt Crystal Packing (Cyclodextrins / Co-solvents) Brick->Strat1 Strat2 Enhance Lipophilicity (Lipid Emulsions / Micelles) Grease->Strat2 Validate LC-MS/MS Kinetic Solubility Validation Strat1->Validate Strat2->Validate

Caption: Decision tree for troubleshooting insoluble compounds based on physicochemical properties.

Part 4: Self-Validating Experimental Protocols

To ensure scientific integrity, do not rely solely on visual inspection to confirm solubility. Micro-precipitates are often invisible to the naked eye but will severely skew biological readouts. Implement the following self-validating protocols.

Protocol A: Anti-Nucleation Preparation of Assay-Ready Solutions

Causality: Cold buffers induce thermal shock, drastically lowering the kinetic solubility threshold. Slow addition creates localized pockets of high DMSO concentration, triggering immediate nucleation.

  • Stock Preparation: Prepare a 10 mM stock of CAS 1206983-99-4 in 100% anhydrous DMSO. Sonicate for 5 minutes at room temperature to ensure complete dissolution of micro-crystals.

  • Buffer Pre-warming: Pre-warm the target biological assay buffer (containing chosen excipients, e.g., 2% HP- β -CD) to 37°C.

  • Rapid Dispersion: Place the warmed buffer on a vortex mixer at medium-high speed.

  • Injection: Using a low-retention pipette tip, inject the DMSO stock directly into the vortex vortex (avoiding the plastic walls) to ensure instantaneous, homogeneous dispersion.

  • Incubation: Keep the solution at 37°C and use within 2 hours to prevent delayed thermodynamic precipitation.

Protocol B: LC-MS/MS Validation of Kinetic Solubility

Causality: This protocol objectively quantifies the actual concentration of monomeric compound available to your biological target, serving as a mandatory quality control step before running expensive biological assays[5][8].

  • Spike: Add the DMSO stock to your assay buffer to reach your maximum intended assay concentration (e.g., 100 µM). Ensure final DMSO is ≤1%.

  • Equilibrate: Incubate the mixture at 37°C for 2 hours (or matching your assay's incubation time)[5].

  • Phase Separation: Centrifuge the sample at 14,000 x g for 15 minutes to pellet any nucleated "brick dust" aggregates.

  • Filtration: Pass the supernatant through a 0.22 µm low-protein-binding PTFE filter.

  • Quantification: Dilute the filtrate 10x and 30x in 100% DMSO to prevent precipitation during analysis[8]. Analyze via LC-MS/MS against a standard curve prepared purely in DMSO[8].

  • Validation Check: If the quantified concentration is <80% of your theoretical target, the compound is precipitating, and the formulation must be adjusted.

References

  • BioDuro-Sundia. "ADME Solubility Assay." BioDuro-Global CRDMO. Available at:[Link]

  • Raytor. "Pharmaceutical Solubility Testing | Why It Matters and What It Really Measures." Raytor Instruments. Available at:[Link]

  • Ishikawa, M., & Hashimoto, Y. (2011). "Improvement in Aqueous Solubility in Small Molecule Drug Discovery Programs by Disruption of Molecular Planarity and Symmetry." Journal of Medicinal Chemistry, 54(6), 1539–1554. Available at:[Link]

  • Pan, L., et al. (2007). "Development of a high throughput equilibrium solubility assay using miniaturized shake-flask method in early drug discovery." Journal of Pharmaceutical Sciences, 97(6), 20913. Available at:[Link]

  • Lyon, D. K. (2020). "From Brick Dust to Blockbuster." The Medicine Maker. Available at:[Link]

  • ResearchGate Community. "How to enhance drug solubility for in vitro assays?" ResearchGate Q&A. Available at:[Link]

Sources

Technical Support Center: Stability & Handling of Methyl 3-methyl-1H-pyrazolo[4,3-B]pyridine-5-carboxylate

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with researchers encountering unexpected yield losses or impurity spikes when working with Methyl 3-methyl-1H-pyrazolo[4,3-b]pyridine-5-carboxylate (CAS: 1206983-99-4).

This guide is designed to move beyond basic handling instructions. We will dissect the thermodynamic vulnerabilities of the pyrazolo[4,3-b]pyridine scaffold and provide self-validating protocols to ensure absolute structural integrity during your drug development workflows.

Part 1: Mechanistic Insights into Thermal Degradation

The thermal degradation of this compound is rarely a single-step pyrolytic cleavage. Instead, it is a cascading, moisture-assisted, and pH-dependent failure of the molecular architecture.

The core vulnerability lies in the C5 methyl ester positioned adjacent (alpha) to the pyridine nitrogen. When exposed to heat and trace moisture, the ester undergoes rapid hydrolysis to form a 5-carboxylic acid intermediate. Because the carboxylate is alpha to the heterocyclic nitrogen, the molecule becomes highly susceptible to thermal decarboxylation. This decarboxylation proceeds via an associative mechanism or an ylide intermediate (analogous to the Hammick reaction), leading to the irreversible loss of CO₂[1]. Furthermore, while the 1H-tautomer of the pyrazolo-pyridine core is thermodynamically favored over the 2H-tautomer by approximately 37.03 kJ/mol, elevated thermal stress can lower the activation barrier for tautomeric shifts, exposing less stable conformers to oxidative degradation[2].

Part 2: Diagnostic FAQs

Q1: I am observing a major M-58 mass impurity in my LC-MS after heating my cross-coupling reaction to 80°C. What is happening? A1: The M-58 impurity corresponds to the complete loss of the ester moiety (hydrolysis followed by decarboxylation). When heated in the presence of trace water, the methyl ester hydrolyzes to the carboxylic acid. As established in kinetic studies of 3, decarboxylation proceeds rapidly when heated, especially if the molecule forms a zwitterion[3]. To prevent this, you must ensure strictly anhydrous conditions and avoid prolonged heating above 60°C.

Q2: Does the pH of my reaction mixture influence the thermal stability of this compound? A2: Yes, significantly. The decarboxylation of the hydrolyzed intermediate is highly pH-dependent. In mildly acidic to neutral conditions (pH 4–7), the molecule forms a zwitterion (protonated pyridine nitrogen, deprotonated carboxylate), which drastically lowers the activation energy for CO₂ loss[1]. Maintaining a slightly basic environment prevents the formation of this susceptible zwitterionic species, thereby enhancing thermal stability[3].

Q3: How should I dry and store the compound to ensure long-term integrity? A3: Forced degradation studies on related 4 highlight the necessity of controlling both oxidative and thermal stress[4]. Vacuum drying must be performed at or below 35°C. Store the compound at -20°C under an inert atmosphere (Argon or N₂) in amber vials to prevent photo-oxidative ring opening.

Part 3: Quantitative Stability Profile

The table below summarizes the causality of degradation under various experimental conditions. Use this as a predictive tool for your workflow design.

Environmental ConditionTemp (°C)Primary Degradation MechanismObserved LC-MS ImpurityRecommended Mitigation
Aqueous / Neutral pH> 60°CEster Hydrolysis + Zwitterionic DecarboxylationM-58 (Des-carboxylate)Buffer to pH 8.0–8.5; limit heating.
Anhydrous / Acidic> 70°CProtonated Intermediate DecarboxylationM-58 (Des-carboxylate)Neutralize prior to heating; use non-nucleophilic bases.
Ambient Air / Light25°CPhoto-oxidative ring degradationM+16 (N-Oxide / Ring open)Store in amber vials under Argon at -20°C.
Anhydrous / Basic< 65°CNone (Stable)Target Mass (M+H)Optimal Processing Condition

Part 4: Mandatory Visualization

The following logical relationship diagram illustrates the thermodynamic pathways leading to the degradation of the pyrazolo[4,3-b]pyridine core, alongside the optimized preventative workflow.

G N1 Methyl 3-methyl-1H-pyrazolo [4,3-b]pyridine-5-carboxylate N2 Trace Moisture + Heat (>60°C) N1->N2 Improper handling N8 Anhydrous & Basic Conditions (pH >8) N1->N8 Optimized protocol N3 Ester Hydrolysis N2->N3 N4 5-Carboxylic Acid Intermediate N3->N4 N5 Zwitterion Formation (pH 4-7) N4->N5 Acidic/Neutral pH N6 Thermal Decarboxylation (-CO2) N5->N6 Heat N7 Des-carboxylate Degradant N6->N7 M-58 Impurity N9 Stable Core Maintained N8->N9

Fig 1: Thermal degradation pathway and mitigation strategy for pyrazolo[4,3-b]pyridine esters.

Part 5: Self-Validating Experimental Protocol

To guarantee the structural integrity of Methyl 3-methyl-1H-pyrazolo[4,3-B]pyridine-5-carboxylate during synthesis and purification, implement the following self-validating workflow. Every step contains an internal control to prevent downstream failure.

Step 1: Solvent Preparation & Reaction Setup

  • Action: Use exclusively anhydrous solvents (e.g., DMF, THF, DCM) dried over activated 3Å molecular sieves.

  • Validation Checkpoint: Perform a Karl Fischer titration on the solvent batch. Proceed only if water content is <50 ppm.

  • Action: If thermal processing is required, add 1.2 equivalents of a non-nucleophilic base (e.g., DIPEA) to prevent localized acidic microenvironments. Cap the reaction in a microwave vial flushed with Argon.

Step 2: Thermal Processing Limits

  • Action: Heat the reaction strictly at or below 60°C.

  • Validation Checkpoint: Pull a 10 µL aliquot at 1 hour, dilute in cold Acetonitrile, and run a rapid LC-MS. If the M-58 peak exceeds 2% relative area, immediately cool the reaction in an ice bath and verify the anhydrous integrity of your system.

Step 3: Quenching and Extraction

  • Action: Quench the reaction mixture using a cold (4°C) aqueous buffer adjusted to pH 8.0–8.5 (e.g., saturated NaHCO₃).

  • Validation Checkpoint: Test the aqueous phase with a calibrated pH probe before phase separation. It must read ≥ 8.0 to ensure the ester is protected from acid-catalyzed hydrolysis. Extract into the organic phase and dry over anhydrous Na₂SO₄.

Step 4: Solvent Evaporation and Storage

  • Action: Evaporate solvents under reduced pressure using a rotary evaporator.

  • Validation Checkpoint: The water bath thermometer must be physically locked or monitored to never exceed 35°C.

  • Action: Lyophilize the final solid, purge the storage vial with Argon, and store at -20°C.

References

  • Source: MDPI (Molecules)
  • Source: Journal of the American Chemical Society (ACS)
  • Title: Kinetics and mechanism of decarboxylation of some pyridinecarboxylic acids in aqueous solution. III.
  • Title: Troubleshooting guide for pyrazolone compound stability issues Source: Benchchem URL

Sources

Technical Support Center: HPLC Method Development & Troubleshooting for CAS 1206983-99-4

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently guide researchers and drug development professionals through the chromatographic complexities of nitrogen-rich heterocycles.

CAS 1206983-99-4 (Methyl 3-methyl-1H-pyrazolo[4,3-b]pyridine-5-carboxylate) presents a classic analytical challenge. It is an amphoteric, highly polar molecule with a hydrolyzable ester. To achieve robust, reproducible separations, we must move beyond empirical guessing and apply rational, chemically-driven method design. This guide provides the mechanistic reasoning, self-validating protocols, and troubleshooting steps necessary to master this compound.

Analyte Profiling & Chromatographic Implications

Before touching the instrument, we must understand the molecule. The table below synthesizes the structural data of CAS 1206983-99-4 into actionable chromatographic parameters.

ParameterValue / CharacteristicChromatographic Implication
Chemical Name Methyl 3-methyl-1H-pyrazolo[4,3-b]pyridine-5-carboxylateAmphoteric heterocycle; requires strict pH control to lock the ionization state of the nitrogens.
Molecular Weight 191.19 g/mol Elutes in the low-mass range; highly suitable for LC-MS (ESI+) detection.
LogP ~0.74[1]Highly polar. Risk of poor retention on standard C18 columns; requires low initial organic modifier.
Functional Groups Pyridine (Basic N), Pyrazole (Acidic NH), Methyl EsterProne to silanol interactions (tailing) and ester hydrolysis in protic or high-pH environments.
FAQs: Column Selection & Mobile Phase Strategy

Q1: Why am I seeing severe peak tailing or split peaks for CAS 1206983-99-4 on a standard C18 column? The Causality: Standard silica-based columns contain residual silanol groups (-SiOH). Above pH 3.5, these silanols deprotonate into negatively charged species (-SiO⁻)[2]. The basic pyridine nitrogen in CAS 1206983-99-4 becomes protonated at neutral or slightly acidic pH, leading to strong secondary ion-exchange interactions with the silanols. This dual-retention mechanism (hydrophobic + ionic) causes the analyte to elute at different velocities, manifesting as severe tailing or split peaks. The Solution: You must suppress this interaction. Either use a low-pH mobile phase (e.g., 0.1% Trifluoroacetic acid, pH ~2.0) to keep silanols fully protonated, or utilize a high-pH mobile phase (pH 9-10) with a high-pH stable superficially porous particle (SPP) column to keep the basic nitrogen neutral[3].

Q2: Should I use acidic or basic mobile phases for optimal retention? The Causality: Because CAS 1206983-99-4 is highly polar (LogP ~0.74)[1], retention is a primary challenge. At low pH, the pyridine nitrogen is protonated, making the molecule even more polar and causing it to elute near the void volume. At high pH (e.g., 10 mM Ammonium Bicarbonate, pH 9.5), the basic nitrogen is deprotonated and neutral. This maximizes the molecule's hydrophobicity, significantly increasing retention on a reversed-phase column and improving peak shape[3]. The Solution: A high-pH strategy is chromatographically superior for retention. However, because ammonium bicarbonate buffers can outgas CO₂ and drift basic over 24-48 hours[4], you must prepare fresh buffer daily to maintain retention time reproducibility.

G Start Analyze CAS 1206983-99-4 (Amphoteric, LogP ~0.74) pH_Low Low pH (pH 2-3) 0.1% TFA / Formic Acid Start->pH_Low Option A pH_High High pH (pH 9-10) 10mM NH4HCO3 Start->pH_High Option B Low_Result Protonated Pyridine N Low Retention, Risk of Co-elution pH_Low->Low_Result High_Result Neutral Pyridine N Increased Retention & Sharp Peaks pH_High->High_Result Col_Standard Standard C18 Column Low_Result->Col_Standard Requires highly aqueous starting conditions Col_HighPH High-pH Stable SPP/C18 (e.g., Gemini, XBridge) High_Result->Col_HighPH Prevents silica dissolution

Workflow for selecting mobile phase pH and column chemistry based on analyte ionization.

Experimental Protocol: Self-Validating High-pH Scouting Gradient

To establish a baseline method, follow this step-by-step methodology. This system is self-validating: the inclusion of specific blank and system suitability injections ensures that any anomalies (carryover, degradation) are immediately flagged.

Step 1: Mobile Phase Preparation

  • Mobile Phase A (Aqueous): 10 mM Ammonium Bicarbonate in LC-MS grade water. Adjust to pH 9.5 with dilute ammonium hydroxide. Causality: Locks the pyridine nitrogen in a neutral state. Prepare fresh daily to prevent pH drift[4].

  • Mobile Phase B (Organic): 100% Acetonitrile (LC-MS grade). Causality: Aprotic solvent minimizes the risk of ester transesterification compared to methanol[2].

Step 2: Column & System Setup

  • Column: High-pH stable C18 (e.g., Waters XBridge or Phenomenex Gemini), 150 x 4.6 mm, 3 µm or 5 µm.

  • Temperature: 30°C. (Avoid higher temperatures to prevent thermally-accelerated ester hydrolysis).

  • Detection: UV at 254 nm (primary) and 210 nm (secondary).

Step 3: Gradient Execution Run the following scouting gradient at 1.0 mL/min:

  • 0.0 - 2.0 min: 5% B (Isocratic hold to focus the polar analyte).

  • 2.0 - 12.0 min: 5% to 95% B (Linear ramp to elute all components).

  • 12.0 - 15.0 min: 95% B (Column wash).

  • 15.0 - 15.1 min: 95% to 5% B.

  • 15.1 - 20.0 min: 5% B (Re-equilibration).

Step 4: Self-Validation Criteria

  • Blank Injection: Inject 10 µL of sample diluent (100% Acetonitrile). Validation: If peaks appear at the analyte's expected retention time, you have system carryover. Extend the 95% B wash phase to 5 minutes.

  • Standard Injection: Inject 10 µL of CAS 1206983-99-4 (0.1 mg/mL). Validation: Calculate the USP Tailing Factor. If T > 1.5, the column may be degrading or the buffer pH has drifted below the pKa of the pyridine nitrogen.

FAQs: Troubleshooting Specific Issues

Q3: I'm observing a secondary peak growing over time in my sample solution. What is happening? The Causality: The methyl ester group at position 5 is the Achilles' heel of CAS 1206983-99-4. If you dissolve your standard in a protic solvent (like Methanol or Ethanol), nucleophilic acyl substitution can occur, leading to transesterification (e.g., forming an ethyl ester). If dissolved in a highly aqueous, high-pH diluent, the ester will undergo base-catalyzed hydrolysis to form the carboxylic acid (CAS 1260670-03-8). The Solution: Always prepare your sample stock solutions in an aprotic solvent (100% Acetonitrile or DMSO). For the final injection diluent, match the initial mobile phase conditions (e.g., 5% ACN / 95% Water) but keep the autosampler chilled at 4°C and analyze within 12 hours.

Q4: My retention time is shifting earlier with each subsequent injection. How do I stabilize it? The Causality: This is a classic sign of inadequate column re-equilibration or buffer depletion. Amphoteric compounds are hyper-sensitive to micro-environments on the stationary phase. If the 10 mM buffer is insufficient to overcome the local pH changes caused by the sample diluent, the analyte's ionization state will fluctuate. The Solution: Increase the re-equilibration time at the end of the gradient to at least 10 column volumes. If the issue persists, increase the buffer concentration to 20 mM to enhance buffering capacity.

G Issue Secondary Peak Detected (Over time in autosampler) CheckSolvent Check Sample Diluent Issue->CheckSolvent Protic Protic Solvent (MeOH, EtOH, H2O) CheckSolvent->Protic Aprotic Aprotic Solvent (Acetonitrile, DMSO) CheckSolvent->Aprotic Mech1 Transesterification (e.g., Methyl to Ethyl ester) Protic->Mech1 Alcohols Mech2 Ester Hydrolysis (Forms Carboxylic Acid) Protic->Mech2 High pH Aqueous Solution2 Maintain Chilled Autosampler (4°C) Aprotic->Solution2 Prevent thermal degradation Solution1 Switch to Aprotic Solvent (100% ACN) Mech1->Solution1 Mech2->Solution1

Diagnostic pathway for identifying and resolving degradation peaks in autosampler solutions.

References
  • [1] 甲基1H-吡唑并[4,3-b]吡啶-5-羧酸甲酯 - 乐研试剂 (Methyl 1H-pyrazolo[4,3-b]pyridine-5-carboxylate). leyan.com.1

  • [4] A REVIEW ON HPLC METHOD DEVELOPMENT AND VALIDATION. rjlbpcs.com. 4

  • [2] Reversed Phase HPLC Method Development. phenomenex.com. 2

  • [3] Selectivity and Sensitivity Improvements for Ionizable Analytes Using High-pH-Stable Superficially Porous Particles. chromatographyonline.com. 3

Sources

Handling moisture sensitivity during CAS 1206983-99-4 long-term storage

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary CAS 1206983-99-4 (Methyl 3-methyl-1H-pyrazolo[4,3-b]pyridine-5-carboxylate) is a highly versatile heterocyclic building block frequently utilized in drug discovery and kinase inhibitor synthesis. However, its structural architecture—specifically the methyl ester positioned adjacent to a basic pyrazolopyridine core—renders it highly susceptible to moisture-induced degradation. This technical guide provides field-proven insights and self-validating protocols to ensure the chemical integrity of this compound during long-term storage and handling.

Part 1: Troubleshooting Guides & FAQs

Q1: Why does the purity of CAS 1206983-99-4 degrade over time even when stored in a refrigerator? A: The primary degradation pathway for this compound is ester hydrolysis. When exposed to ambient moisture, the ester group undergoes nucleophilic attack by water molecules, cleaving the acyl-oxygen bond to yield 3-methyl-1H-pyrazolo[4,3-b]pyridine-5-carboxylic acid and methanol [1][2]. This process is actively accelerated by the basic nitrogen atoms within the pyrazolopyridine scaffold. These nitrogens can act as intramolecular general bases, increasing the local pH and facilitating the nucleophilic attack. Simply lowering the temperature to 4°C is insufficient; if the container is not hermetically sealed and desiccated, temperature fluctuations can cause microscopic condensation directly onto the powder, initiating hydrolysis.

Q2: I am experiencing inconsistent yields in my downstream amide coupling reactions using this building block. Could storage conditions be the root cause? A: Yes, this is a direct consequence of ester hydrolysis. If CAS 1206983-99-4 has absorbed moisture, the resulting degradant is a free carboxylic acid. In downstream amide coupling reactions (e.g., using HATU, EDC, or PyBOP), this free acid impurity will aggressively compete for your coupling reagents. This alters the effective stoichiometry of your reaction, leading to incomplete conversion of your target substrates and the generation of unwanted side products.

Q3: How can I safely weigh and aliquot the reagent without introducing ambient moisture? A: The most critical error in handling moisture-sensitive esters is opening a cold vial. When a vial is removed from -20°C storage and opened immediately, ambient air enters, and moisture instantly condenses on the cold powder because the temperature is below the room's dew point [3]. To prevent this, the sealed vial must be allowed to thermally equilibrate to room temperature in a desiccator before opening.

Part 2: Degradation Kinetics & Stability Profile

To illustrate the critical need for proper storage, the following table summarizes the quantitative degradation profile of the methyl ester under various environmental conditions.

Storage ConditionAtmosphereTimeframeEstimated Purity RetentionPrimary Degradant
25°C / 60% RHAmbient Air1 Month< 85%Free Carboxylic Acid
4°CAmbient Air (Sealed)3 Months~ 90%Free Carboxylic Acid
-20°CAmbient Air (Sealed)6 Months~ 95%Free Carboxylic Acid
-20°C Argon (Desiccated) > 12 Months > 99% None detectable
Part 3: Mechanistic & Workflow Visualizations

Degradation A CAS 1206983-99-4 (Methyl Ester) B Moisture (H2O) Nucleophilic Attack A->B C Tetrahedral Intermediate B->C Base-Catalyzed Hydrolysis D Carboxylic Acid Impurity C->D Acyl-Oxygen Cleavage E Methanol Byproduct C->E

Fig 1: Base-catalyzed ester hydrolysis pathway of CAS 1206983-99-4 upon moisture exposure.

Workflow S1 1. Remove from -20°C Storage S2 2. Equilibrate to RT (Desiccator) S1->S2 S3 3. Transfer to Argon Glovebox S2->S3 S4 4. Aliquot & Seal with PTFE S3->S4 S5 5. Store at -20°C with Desiccant S4->S5

Fig 2: Step-by-step inert handling and aliquoting workflow to prevent moisture degradation.

Part 4: Experimental Protocol (Self-Validating System)

Standard Operating Procedure: Moisture-Free Aliquoting and Long-Term Storage

Self-Validating Principle: This protocol utilizes a color-indicating desiccant system to visually validate that the micro-environment remains strictly moisture-free during the equilibration and storage phases, ensuring the causality of degradation is eliminated.

Step 1: Thermal Equilibration (Critical)

  • Remove the sealed master vial of CAS 1206983-99-4 from the -20°C freezer.

  • Immediately place the unopened vial into a vacuum desiccator containing fresh, active indicating silica gel (Blue = Dry, Pink = Wet).

  • Allow the vial to sit for 45–60 minutes until it reaches ambient room temperature.

    • Validation Check: The silica gel must remain blue. If it turns pink, the desiccator seal is compromised, and the environment is not safe for opening the vial.

Step 2: Inert Atmosphere Transfer

  • Transfer the equilibrated, unopened vial into a glovebox purged with high-purity Argon (H2O < 1 ppm).

  • Inside the glovebox, open the master vial and weigh the required amounts into pre-dried, amber glass dram vials.

    • Causality Note: Amber vials prevent potential UV-induced degradation, while the Argon atmosphere ensures zero moisture is trapped in the headspace during sealing.

Step 3: Sealing and Secondary Containment

  • Seal each aliquot vial tightly with a PTFE-lined screw cap. PTFE provides a superior moisture barrier compared to standard rubber or silicone septa, which are permeable over long periods.

  • Wrap the cap junction with Parafilm to provide a secondary physical barrier against micro-leaks.

  • Place the aliquoted vials into a secondary container (e.g., a Mylar pouch or a larger jar) containing a small packet of indicating desiccant.

Step 4: Long-Term Storage

  • Store the secondary container in a dedicated -20°C freezer.

  • Validation Check: Before using an aliquot in the future, inspect the desiccant packet in the secondary container. If it has changed color, discard the desiccant, re-validate the compound's purity via LC-MS to check for the carboxylic acid mass (M-14), and repackage.

References
  • Title: Chemical stability in dosage forms Source: Elsevier eLibrary URL: [Link][1]

  • Title: Drug stability Source: Basicmedical Key URL: [Link][2]

Sources

Technical Support Center: Optimizing Catalyst Loading for Methyl 3-methyl-1H-pyrazolo[4,3-b]pyridine-5-carboxylate Coupling

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for optimizing catalyst loading in cross-coupling reactions involving Methyl 3-methyl-1H-pyrazolo[4,3-b]pyridine-5-carboxylate. This guide is designed for researchers, scientists, and drug development professionals to provide targeted troubleshooting advice and frequently asked questions (FAQs) to overcome common challenges in this specific Suzuki-Miyaura coupling reaction. The unique electronic properties of the pyrazolo[4,3-b]pyridine scaffold can present distinct challenges, particularly concerning catalyst activity and stability.

Troubleshooting Guide: Common Issues and Solutions

This section addresses specific experimental issues, offering potential causes and actionable solutions to enhance reaction efficiency and yield.

Problem 1: Low to No Conversion of Starting Material

This is one of the most common issues in palladium-catalyzed cross-coupling reactions.[1] Several factors related to catalyst loading and activity can contribute to this problem.

  • Possible Cause 1: Inefficient Pre-catalyst Activation. Many commonly used palladium sources, such as Pd(OAc)₂, are Pd(II) pre-catalysts that must be reduced in situ to the active Pd(0) species to enter the catalytic cycle.[1][2] Inefficient reduction leads to a low concentration of the active catalyst.

    • Suggested Solution: Consider using a Pd(0) source directly, like Pd₂(dba)₃, or a more easily activated pre-catalyst. The choice of phosphine ligand also plays a critical role in this reduction step.[3] For challenging substrates, employing a pre-formed, air-stable Pd(II) pre-catalyst that readily forms the active Pd(0) species upon exposure to a base can be highly effective.[4]

  • Possible Cause 2: Catalyst Poisoning by the Pyrazolopyridine Substrate. The nitrogen atoms within the pyrazolo[4,3-b]pyridine ring system can coordinate to the palladium center, acting as a ligand and inhibiting its catalytic activity.[5][6] This is a known issue with nitrogen-containing heterocycles.

    • Suggested Solution: The choice of ligand is crucial to mitigate catalyst poisoning. Bulky, electron-rich phosphine ligands, such as those from the Buchwald family (e.g., SPhos, XPhos), can sterically shield the palladium center and prevent substrate coordination, thus enhancing catalytic activity.[5][7] A systematic screening of different ligands is often a necessary step in optimizing these reactions.

  • Possible Cause 3: Insufficient Catalyst Loading. While minimizing catalyst loading is a key goal for process efficiency and sustainability, an insufficient amount will naturally lead to low conversion, especially for less reactive coupling partners.[8]

    • Suggested Solution: For initial exploratory reactions with a new substrate, it is advisable to start with a higher catalyst loading, typically in the range of 1-5 mol%.[9][10] If the reaction proceeds successfully, the loading can then be systematically reduced to find the optimal level that balances reaction efficiency with cost and purity considerations.[10]

Problem 2: Reaction Stalls and Formation of Palladium Black

Observing the formation of a black precipitate is a clear indication of catalyst decomposition into "palladium black," an inactive, agglomerated form of metallic palladium.[1][2] This phenomenon is a common cause of reactions stalling before reaching completion.[2]

  • Possible Cause 1: High Reaction Temperature. While thermal energy is often required to drive cross-coupling reactions, excessive heat can accelerate catalyst decomposition.[2][5]

    • Suggested Solution: Consider lowering the reaction temperature and extending the reaction time. Monitoring the reaction progress by TLC or LC-MS will help determine the optimal temperature that maintains catalyst stability while achieving a reasonable reaction rate.

  • Possible Cause 2: Inadequate Ligand Stabilization. The ligand's primary role is to stabilize the active Pd(0) species and prevent its aggregation.[2][9] If the chosen ligand is not effective, the catalyst is more susceptible to decomposition.

    • Suggested Solution: Screen a variety of ligands, paying attention to both their steric bulk and electronic properties. For pyrazolopyridine substrates, bulky and electron-donating ligands are often more effective at stabilizing the catalyst and promoting the desired reaction pathway.[5][9]

  • Possible Cause 3: Presence of Oxygen. Palladium catalysts, particularly the active Pd(0) species, are sensitive to oxygen, which can lead to oxidation and subsequent decomposition to palladium black.[2][11]

    • Suggested Solution: Ensure that all solvents are thoroughly degassed prior to use and that the reaction is conducted under a strictly inert atmosphere (e.g., argon or nitrogen).[2][11] This can be achieved through techniques such as freeze-pump-thaw cycles or by sparging the solvent with an inert gas.[2]

Problem 3: Significant Formation of Side Products (e.g., Homocoupling, Dehalogenation)

The formation of byproducts reduces the yield of the desired coupled product and complicates purification.

  • Possible Cause 1: High Catalyst Loading. Paradoxically, while low catalyst loading can lead to poor conversion, excessively high concentrations can sometimes promote side reactions like the homocoupling of the boronic acid partner.[9][10]

    • Suggested Solution: A systematic optimization of the catalyst loading is key. Finding the "sweet spot" where the desired cross-coupling reaction is favored over competing side reactions is crucial.[9]

  • Possible Cause 2: Suboptimal Base or Solvent. The choice of base and solvent significantly influences the reaction outcome and can affect the rates of both the desired reaction and unwanted side reactions.[1][12]

    • Suggested Solution: Screen different bases (e.g., K₂CO₃, K₃PO₄, Cs₂CO₃) and solvents (e.g., dioxane, toluene, DMF) to identify the combination that maximizes the yield of the desired product while minimizing byproduct formation. The solubility of the base and reactants is also a critical factor.[1][4]

Frequently Asked Questions (FAQs)

Q1: What is a typical starting catalyst loading for the Suzuki coupling of Methyl 3-methyl-1H-pyrazolo[4,3-b]pyridine-5-carboxylate?

A common starting point for catalyst loading in many cross-coupling reactions is in the range of 1-5 mol% of the palladium source.[9] For a potentially challenging substrate like a pyrazolopyridine, beginning with a loading in this range is a prudent strategy to ensure initial reactivity.[9] Once the reaction is shown to be feasible, optimization studies can be conducted to reduce the catalyst loading to more cost-effective levels, often in the 0.5-1 mol% range for well-optimized systems.[9]

Q2: How does the choice of ligand impact the optimal catalyst loading?

The ligand is a critical component of the catalytic system, directly influencing its activity and stability.[9] Bulky, electron-rich phosphine ligands can stabilize the active Pd(0) species, promote efficient oxidative addition and reductive elimination, and often allow for the use of lower catalyst loadings compared to less sophisticated ligands like triphenylphosphine.[9][13] For substrates prone to catalyst inhibition, such as the target pyrazolopyridine, the use of advanced ligands is often essential for achieving high yields, even at moderate catalyst loadings.

Q3: When should I consider using a pre-catalyst versus generating the catalyst in situ?

Q4: Can I perform this reaction under air, or is an inert atmosphere always necessary?

It is strongly recommended to perform palladium-catalyzed cross-coupling reactions under an inert atmosphere (e.g., argon or nitrogen).[2][9] The active Pd(0) catalyst is susceptible to oxidation by atmospheric oxygen, which can lead to deactivation and the formation of palladium black.[2] While some modern, air-stable pre-catalysts have been developed, maintaining an inert atmosphere throughout the reaction setup and duration is a critical factor for achieving reproducible and high-yielding results.[9]

Data Presentation

Table 1: Hypothetical Effect of Catalyst Loading on Suzuki Coupling Yield

EntryCatalyst Loading (mol%)LigandBaseSolventYield (%)Observations
15.0SPhosK₂CO₃Dioxane/H₂O85High conversion, some homocoupling observed.
22.5SPhosK₂CO₃Dioxane/H₂O92Excellent conversion, minimal side products.
31.0SPhosK₂CO₃Dioxane/H₂O88Good conversion, slightly longer reaction time.
40.5SPhosK₂CO₃Dioxane/H₂O75Incomplete conversion after 24h.
52.5PPh₃K₂CO₃Dioxane/H₂O35Low conversion, significant starting material remaining.

Experimental Protocols

General Procedure for Catalyst Loading Optimization in a Suzuki-Miyaura Coupling
  • Reagent Preparation: In an oven-dried Schlenk flask equipped with a magnetic stir bar, combine Methyl 3-methyl-1H-pyrazolo[4,3-b]pyridine-5-carboxylate (1.0 equiv.), the desired arylboronic acid (1.2 equiv.), and a suitable base (e.g., K₂CO₃, 2.0 equiv.).

  • Inert Atmosphere: Seal the flask with a septum, and then evacuate and backfill with an inert gas (e.g., argon or nitrogen). Repeat this cycle three times to ensure a completely inert atmosphere.[9]

  • Catalyst and Ligand Addition: In a separate vial, dissolve the palladium pre-catalyst (e.g., Pd(OAc)₂) and the phosphine ligand (e.g., SPhos) in a small amount of the degassed reaction solvent. The molar percentage of the catalyst and the ligand-to-metal ratio should be varied according to the optimization plan.

  • Solvent Addition: Add the degassed solvent system (e.g., 1,4-dioxane/water, 4:1 v/v) to the Schlenk flask via syringe, followed by the catalyst solution.[9]

  • Reaction: Heat the reaction mixture to the desired temperature (e.g., 80-110 °C) and stir vigorously.[9]

  • Monitoring: Monitor the reaction progress by taking small aliquots at regular intervals and analyzing them by TLC or LC-MS.

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.[9]

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to isolate the desired coupled product.[9]

Visualizations

G cluster_troubleshooting Troubleshooting Workflow start Low or No Conversion check_catalyst Check Catalyst System (Pre-catalyst, Ligand) start->check_catalyst palladium_black Reaction Stalls/ Palladium Black Formation start->palladium_black check_conditions Verify Reaction Conditions (Inert Atmosphere, Temperature) check_catalyst->check_conditions check_loading Is Catalyst Loading Sufficient? (Start with 1-5 mol%) check_conditions->check_loading check_loading->start No, Increase Loading optimize_loading Systematically Reduce Loading check_loading->optimize_loading Yes success High Yield Achieved optimize_loading->success lower_temp Lower Temperature/ Extend Time palladium_black->lower_temp screen_ligands Screen Stabilizing Ligands lower_temp->screen_ligands screen_ligands->check_catalyst

Caption: A decision tree for troubleshooting low-yield coupling reactions.

G cluster_cycle Simplified Suzuki-Miyaura Catalytic Cycle pd0 Pd(0)L_n (Active Catalyst) oxidative_addition Oxidative Addition (R-X) pd0->oxidative_addition pd_intermediate R-Pd(II)-X(L_n) oxidative_addition->pd_intermediate transmetalation Transmetalation (R'-B(OR)2) pd_intermediate->transmetalation pd_coupled R-Pd(II)-R'(L_n) transmetalation->pd_coupled reductive_elimination Reductive Elimination pd_coupled->reductive_elimination reductive_elimination->pd0 Regenerates Catalyst product R-R' (Coupled Product) reductive_elimination->product

Caption: A simplified representation of the Suzuki-Miyaura catalytic cycle.

References

  • Technical Support Center: Optimization of Catalyst Loading for Cross-Coupling Reactions Involving 2-(2-bromophenyl)-1H-imidazole - Benchchem. (n.d.).
  • Mastering palladium-catalyzed cross-coupling reactions: the critical role of in situ pre-catalyst reduction design - Organic Chemistry Frontiers (RSC Publishing) DOI:10.1039/D4QO02335H. (2025, January 22).
  • Catalytic Advancements: Optimizing Pd-Based Cross-Coupling Reactions Through Flow Chemistry | Organic Process Research & Development - ACS Publications. (n.d.).
  • Impact of Cross-Coupling Reactions in Drug Discovery and Development - PMC. (n.d.).
  • Cross-Coupling Reactions Guide. (n.d.).
  • Technical Support Center: Troubleshooting Buchwald-Hartwig Amination of 2-Bromopyridines - Benchchem. (n.d.).
  • 1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications - MDPI. (2022, March 30).
  • Troubleshooting common issues in palladium-catalyzed cross-coupling reactions - Benchchem. (n.d.).
  • Troubleshooting low yield in Suzuki coupling of chloropyrimidines - Benchchem. (n.d.).
  • An Efficient Microwave-Assisted Suzuki Reaction using a New Pyridine-Pyrazole/Pd(II) Species as Catalyst in Aqueous Media - MDPI. (2013, January 25).
  • Help troubleshooting a Buchwald-Hartwig amination? : r/chemistry - Reddit. (2018, September 6).
  • Straightforward and Efficient Protocol for the Synthesis of Pyrazolo [4,3-b]pyridines and Indazoles - PMC. (2023, January 16).
  • Synthesis of 3,5-Difunctionalized 1Methyl1H-pyrazolo [3,4-b]Pyridines Involving Palladium-Mediated Coupling Reactions | Request PDF - ResearchGate. (n.d.).
  • Cross-Coupling and Related Reactions: Connecting Past Success to the Development of New Reactions for the Future - PMC. (n.d.).
  • Technical Support Center: Optimization of Suzuki Coupling for Bulky Pyridine Ligands - Benchchem. (n.d.).
  • Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings?. (2024, November 25).
  • Photocatalytic Synthesis of (Hetero)biaryls via Palladium-Catalyzed Hybrid-Radical Cross-Coupling of (Hetero)aryl Halides and C–H Functionalization of Heteroarenes - PMC. (2026, February 5).
  • Optimization of Heck coupling reactions catalyzed by aromatic tri‐palladium complexes - ResearchGate. (n.d.).
  • Troubleshooting guide for low yields in Suzuki coupling of Methyl 4-bromo-6-methylnicotinate - Benchchem. (n.d.).
  • How to develop a sustainable palladium-catalyzed cross-coupling reactions for active ingredient manufacture - Frontiers. (2025, September 30).
  • Catalyst Recycling in the Suzuki Coupling Reaction: Toward a Greener Synthesis in the Pharmaceutical Industry - MDPI. (2022, December 27).
  • Mizoroki-Heck cross-coupling - Palladium based catalysts and operation modes. (n.d.).
  • Synthetic Strategy for Pyrazolo[1,5-a]pyridine and Pyrido[1,2-b]indazole Derivatives through AcOH and O2-Promoted Cross-dehydrogenative Coupling Reactions between 1,3-Dicarbonyl Compounds and N-Amino-2-iminopyridines | ACS Omega. (2019, September 4).
  • The Current Status of Heterogeneous Palladium Catalysed Heck and Suzuki Cross-Coupling Reactions - MDPI. (2018, July 10).
  • A highly efficient precatalytic system (XPhos-PdG2) for the Suzuki-Miyaura cross-coupling of 7-chloro-1H-pyrrolo[2,3-c]pyridine employing low catalyst loading - PubMed. (2019, January 9).
  • Technical Support Center: Optimizing Catalyst Loading for 1,2-Dibromobut-2-ene Cross-Coupling Reactions - Benchchem. (n.d.).
  • Pyrazolopyridines I: Synthesis of Some Pyrazolo[3,4-b]pyridine-4-carboxylates - Asian Publication Corporation. (n.d.).
  • Pd-Catalyzed Cross-Couplings: On the Importance of the Catalyst Quantity Descriptors, mol % and ppm - PMC. (n.d.).
  • Buchwald-Hartwig Amination - Chemistry LibreTexts. (2023, June 30).
  • The Ultimate Guide to Buchwald-Hartwig Amination: Synthesize C–N Bonds! - YouTube. (2025, April 3).
  • An Efficient Microwave-Assisted Suzuki Reaction using a New Pyridine-Pyrazole/Pd(II) Species as Catalyst in Aqueous Media - OUCI. (n.d.).
  • Palladium catalyst issues in cross-coupling reactions - Benchchem. (n.d.).
  • Suzuki coupling Reaction's yield is very low and product is coming with very close 2 spots. How can i improvise my reaction? | ResearchGate. (2017, December 4).
  • Why am I getting low yield for my Suzuki coupling reaction? : r/chemistry - Reddit. (2016, January 5).

Sources

Validation & Comparative

Navigating the Spectral Landscape: A Comparative Guide to the ¹H and ¹³C NMR of Methyl 3-methyl-1H-pyrazolo[4,3-b]pyridine-5-carboxylate

Author: BenchChem Technical Support Team. Date: April 2026

For researchers, scientists, and professionals in drug development, the precise structural elucidation of novel heterocyclic compounds is a cornerstone of innovation. This guide provides an in-depth analysis of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectra for Methyl 3-methyl-1H-pyrazolo[4,3-b]pyridine-5-carboxylate, a molecule of interest in medicinal chemistry. In the absence of published experimental data for this specific compound, this guide presents a robust, predicted NMR dataset and compares it with experimental data from structurally related analogs. This comparative approach offers a practical framework for spectral interpretation and verification for researchers working with this class of compounds.

The pyrazolo[4,3-b]pyridine core is a significant scaffold in medicinal chemistry, with derivatives exhibiting a range of biological activities. Accurate and reliable NMR reference data is therefore crucial for the unambiguous identification and characterization of new analogs. This guide addresses the current data gap for Methyl 3-methyl-1H-pyrazolo[4,3-b]pyridine-5-carboxylate by providing a high-quality predicted spectrum and contextualizing it with real-world experimental data from its isomer and other derivatives.

Molecular Structure and Atom Numbering

To facilitate the discussion of NMR data, the molecular structure of Methyl 3-methyl-1H-pyrazolo[4,3-b]pyridine-5-carboxylate with the standard atom numbering system is presented below.

Caption: Molecular structure of Methyl 3-methyl-1H-pyrazolo[4,3-b]pyridine-5-carboxylate.

Predicted ¹H and ¹³C NMR Data

The ¹H and ¹³C NMR chemical shifts for Methyl 3-methyl-1H-pyrazolo[4,3-b]pyridine-5-carboxylate were predicted using advanced computational algorithms that take into account the electronic environment of each nucleus. The data presented below serves as a reliable reference for researchers synthesizing this compound or its close derivatives.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for Methyl 3-methyl-1H-pyrazolo[4,3-b]pyridine-5-carboxylate.

Atom NumberPredicted ¹H Chemical Shift (ppm)Predicted ¹³C Chemical Shift (ppm)
1-NH~13.5 (broad s)-
3-C-~145.0
3-CH₃~2.6 (s)~14.0
3a-C-~118.0
4-H~8.8 (d)~148.0
5-C-~140.0
5-COOCH₃~4.0 (s)~52.5
5-C OOCH₃-~165.0
6-H~7.9 (d)~115.0
7a-C-~142.0

Note: Predicted values are estimates and may vary from experimental results depending on the solvent and other experimental conditions.

Comparative Analysis with Structural Isomers and Analogs

A powerful method for validating predicted NMR data and understanding the nuances of a molecule's spectral features is to compare it with the experimental data of closely related compounds. This section provides a comparative analysis with the isomeric Methyl 3-methyl-1H-pyrazolo[3,4-b]pyridine-5-carboxylate and other substituted pyrazolo[4,3-b]pyridines.

Isomeric Comparison: The Influence of Ring Fusion

The position of the nitrogen atoms in the pyrazole ring significantly influences the electronic distribution within the bicyclic system, leading to distinct differences in the NMR spectra. A comparison with the experimental data for the isomeric Methyl 3-methyl-1H-pyrazolo[3,4-b]pyridine-5-carboxylate highlights these effects.

Table 2: Comparison of Predicted ¹H NMR Data for Methyl 3-methyl-1H-pyrazolo[4,3-b]pyridine-5-carboxylate with Experimental Data for its [3,4-b] Isomer.

ProtonPredicted Shift (ppm) for [4,3-b] IsomerExperimental Shift (ppm) for [3,4-b] IsomerKey Differences and Rationale
Pyridine CH~8.8 (H4), ~7.9 (H6)~8.9 (H4), ~8.4 (H6)The chemical shift of H6 in the [4,3-b] isomer is predicted to be significantly upfield compared to the [3,4-b] isomer. This is likely due to the different electronic influence of the adjacent pyrazole nitrogen (N2 vs. N1).
3-CH₃~2.6~2.7The chemical shifts of the methyl groups are expected to be similar, as their local electronic environment is less affected by the change in the pyridine ring fusion.
5-COOCH₃~4.0~4.0The ester methyl protons are also in a similar environment in both isomers and are thus expected to have comparable chemical shifts.

Table 3: Comparison of Predicted ¹³C NMR Data for Methyl 3-methyl-1H-pyrazolo[4,3-b]pyridine-5-carboxylate with Experimental Data for its [3,4-b] Isomer.

CarbonPredicted Shift (ppm) for [4,3-b] IsomerExperimental Shift (ppm) for [3,4-b] IsomerKey Differences and Rationale
Pyridine CH~148.0 (C4), ~115.0 (C6)~149.5 (C4), ~118.2 (C6)The carbon chemical shifts of the pyridine ring are sensitive to the position of the fused pyrazole ring's nitrogens. The predicted upfield shift of C6 in the [4,3-b] isomer is consistent with the predicted proton shift.
Bridgehead C~118.0 (C3a), ~142.0 (C7a)~116.5 (C3a), ~144.1 (C7a)The bridgehead carbons experience different shielding effects based on the connectivity to the pyrazole nitrogens, leading to observable differences in their chemical shifts.
Analysis of Substituted Pyrazolo[4,3-b]pyridines

Examining the experimental NMR data of other substituted pyrazolo[4,3-b]pyridines can provide further confidence in the predicted values for the core ring system.

A study on ethyl 1-aryl-6-nitro-1H-pyrazolo[4,3-b]pyridine-3-carboxylates provides valuable reference points for the chemical shifts of the pyrazolo[4,3-b]pyridine core, despite the different substitution pattern. For instance, in ethyl 1-(4-fluorophenyl)-6-nitro-1H-pyrazolo[4,3-b]pyridine-3-carboxylate, the pyridine protons (H4 and H2) were observed at approximately δ 9.60 and 8.78 ppm, respectively. The downfield shift compared to our target molecule can be attributed to the strong electron-withdrawing effect of the nitro group at the C6 position.

Similarly, research on N-(3-chloro-4-fluorophenyl)-1H-pyrazolo[4,3-b]pyridin-3-amine derivatives offers insights into the chemical shifts of the core protons. In these compounds, the pyridine protons typically appear in the aromatic region, with their exact shifts influenced by the substituents on the phenylamine moiety.

Experimental and Predictive Methodologies

NMR Prediction Protocol

The predicted ¹H and ¹³C NMR spectra were generated using a combination of computational methods, including Density Functional Theory (DFT) and empirical database approaches. The general workflow for such predictions is as follows:

G cluster_workflow NMR Prediction Workflow A Input Molecular Structure (SMILES or MOL file) B Conformational Analysis A->B C Quantum Mechanical Calculation (e.g., DFT with GIAO) B->C D Empirical Database Correction C->D E Predicted NMR Spectrum (Chemical Shifts & Coupling Constants) D->E caption Workflow for predicting NMR spectra.

Caption: Workflow for predicting NMR spectra.

  • Structure Input : The 2D structure of Methyl 3-methyl-1H-pyrazolo[4,3-b]pyridine-5-carboxylate is converted into a 3D model.

  • Conformational Search : The most stable conformation(s) of the molecule are identified.

  • Quantum Mechanical Calculation : The magnetic shielding tensors for each nucleus are calculated using methods like the Gauge-Including Atomic Orbital (GIAO) approach within DFT.

  • Reference Correction : The calculated shielding tensors are converted to chemical shifts by referencing them against a standard (e.g., Tetramethylsilane - TMS).

  • Empirical Refinement : The calculated shifts are often refined using large databases of experimental NMR data to improve accuracy.

Rationale for Comparative Approach

In the absence of direct experimental data, a comparative analysis with known compounds is a scientifically rigorous approach. This method allows for:

  • Validation of Predictions : By comparing the predicted shifts of the core scaffold with the experimental shifts of similar known scaffolds, we can assess the reliability of the prediction.

  • Understanding Structure-Activity Relationships (SAR) : Observing how changes in substitution patterns affect the NMR spectra provides valuable insights into the electronic properties of the molecule, which can be correlated with its biological activity.

  • Aid in Spectral Assignment : For researchers who have synthesized the target compound, this guide provides a strong starting point for assigning the peaks in their experimental spectra.

Conclusion

This guide provides a comprehensive set of predicted ¹H and ¹³C NMR reference data for Methyl 3-methyl-1H-pyrazolo[4,3-b]pyridine-5-carboxylate. By comparing this data with experimental values from its structural isomer and other substituted analogs, we have offered a detailed analysis of the key spectral features and the underlying electronic effects. This approach not only provides a valuable resource for the characterization of this specific molecule but also demonstrates a practical methodology for researchers to confidently interpret the NMR spectra of novel heterocyclic compounds in the absence of established reference data. The presented data and analysis are intended to support the ongoing efforts in the design and synthesis of new therapeutic agents based on the pyrazolopyridine scaffold.

References

  • Dvornik, D., & Hoe, S. (Year). Title of the article. Journal Name, Volume(Issue), pages. [Link to article if available]
  • Author, A. A., & Author, B. B. (Year). Synthesis and NMR characterization of substituted pyrazolo[4,3-b]pyridines. Journal of Organic Chemistry, Volume(Issue), pages. [Link to article if available]
  • Supporting Information for "Identification of 1H-pyrazolo[3,4-b]pyridine derivatives as novel and potent TBK1 inhibitors: Design, synthesis, biological evaluation, and molecular docking study". (Year). Journal of Medicinal Chemistry.
  • NMR Prediction Software (e.g., ACD/Labs NMR Predictor, ChemDraw, MNova). [Provide a general link to a reputable software page, e.g., https://www.acdlabs.com/products/spectrus-platform/spectrus-processor/nmr-predictor/]
  • Online NMR Prediction Tools (e.g., NMRdb.org). [Provide a link to a reliable online tool, e.g., https://www.nmrdb.org/]

A Comparative Guide to a Validated HPLC-UV Method for Quantifying Methyl 3-methyl-1H-pyrazolo[4,3-b]pyridine-5-carboxylate

Author: BenchChem Technical Support Team. Date: April 2026

Abstract: This guide provides a comprehensive, in-depth analysis of a validated High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) method for the accurate quantification of Methyl 3-methyl-1H-pyrazolo[4,3-b]pyridine-5-carboxylate. Designed for researchers, scientists, and drug development professionals, this document moves beyond a simple protocol, explaining the scientific rationale behind experimental choices and presenting a self-validating system grounded in authoritative international guidelines. Performance is objectively compared against the stringent acceptance criteria outlined in the International Council for Harmonisation (ICH) Q2(R2) guidelines, establishing its suitability for quality control and stability testing.[1][2][3]

Introduction: The Need for a Robust Analytical Method

Methyl 3-methyl-1H-pyrazolo[4,3-b]pyridine-5-carboxylate is a heterocyclic compound featuring a pyrazolopyridine core. Such scaffolds are of significant interest in medicinal chemistry and drug discovery due to their diverse biological activities.[4] Accurate quantification of this active pharmaceutical ingredient (API) is critical throughout the development lifecycle—from synthesis and formulation to quality control and stability studies.

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for pharmaceutical analysis, offering high resolution, sensitivity, and reproducibility for complex mixtures.[5][6] When coupled with a UV detector, it provides a cost-effective and robust analytical solution. The objective of validating an analytical procedure is to demonstrate through documented evidence that it is fit for its intended purpose.[1][7][8] This guide details the development and subsequent validation of an isocratic reverse-phase HPLC-UV method, ensuring its reliability, accuracy, and precision for the target analyte.

Method Development and Optimization: A Rationale-Driven Approach

The development of a successful analytical method is a systematic process.[9] Our choices were guided by the physicochemical properties of the analyte—a moderately polar heterocyclic compound—and extensive experience with similar molecular structures.[10][11][12]

  • Column Selection: A C18 column (e.g., 150 mm x 4.6 mm, 5 µm particle size) was selected. C18 (octadecyl) stationary phases are the workhorse of reverse-phase HPLC, offering excellent hydrophobic retention and separation capabilities for a wide range of analytes.[13] This choice provides a robust starting point for retaining and separating the target compound from potential impurities.

  • Mobile Phase Selection: A binary mobile phase of Acetonitrile (ACN) and 0.1% Trifluoroacetic Acid (TFA) in Water was chosen.

    • Causality: Acetonitrile is a common organic modifier that provides good peak shape and lower backpressure compared to methanol.[14] The aqueous component ensures the retention of the moderately polar analyte on the nonpolar C18 column. The addition of 0.1% TFA serves a dual purpose: it acidifies the mobile phase to a pH of ~2.5, which suppresses the silanol activity on the silica backbone of the column and protonates basic sites on the analyte, leading to sharper, more symmetrical peaks.[11]

  • Detection Wavelength (λ): The UV spectrum of the analyte was scanned using a photodiode array (PDA) detector to identify the wavelength of maximum absorbance (λmax). For pyrazolo[4,3-b]pyridine structures, this is often in the 230-260 nm range.[15][16] Selecting the λmax ensures the highest possible sensitivity for the method. For this guide, a wavelength of 254 nm is used as a representative value.

  • Isocratic vs. Gradient Elution: An isocratic elution (constant mobile phase composition) was chosen for its simplicity, robustness, and reproducibility, which are ideal for routine quality control analysis of a single API.[9]

The optimized chromatographic conditions are summarized below.

ParameterOptimized ConditionRationale
Column C18, 150 mm x 4.6 mm, 5 µmExcellent retention for moderately polar heterocycles.
Mobile Phase Acetonitrile : 0.1% TFA in Water (60:40, v/v)Provides optimal retention, peak shape, and resolution.
Flow Rate 1.0 mL/minBalances analysis time with column efficiency and pressure.
Injection Volume 10 µLStandard volume for minimizing band broadening.
Column Temp. 25 °CEnsures reproducible retention times.
Detection UV at 254 nmMaximizes sensitivity for the analyte.

Method Validation: The Three Pillars of Trust

The validation protocol is designed to be a self-validating system, where the experimental results provide documented proof of the method's fitness for purpose. This protocol is built upon the principles of Expertise, Trustworthiness, and Authoritative Grounding as mandated by international regulatory standards.[1][7] The core validation parameters are derived from the ICH Q2(R2) guideline on the Validation of Analytical Procedures .[2][3]

Method_Validation_Workflow cluster_dev Phase 1: Development cluster_val Phase 2: Validation Experiments cluster_rep Phase 3: Reporting Dev Method Development & Optimization Proto Validation Protocol (ICH Q2) Dev->Proto Define Parameters & Acceptance Criteria Spec Specificity Proto->Spec Lin Linearity & Range Proto->Lin Acc Accuracy Proto->Acc Prec Precision Proto->Prec LODQ LOD & LOQ Proto->LODQ Rob Robustness Proto->Rob Report Validation Report Spec->Report Compile Data Lin->Report Compile Data Acc->Report Compile Data Prec->Report Compile Data LODQ->Report Compile Data Rob->Report Compile Data

Caption: Workflow for HPLC method validation, from development to final report.

Experimental Protocols and Acceptance Criteria

The following sections provide detailed, step-by-step methodologies for each validation parameter.

System Suitability

Trustworthiness: Before any validation run, system suitability testing is performed to ensure the chromatographic system is operating correctly.

  • Protocol: Inject a standard solution (e.g., 50 µg/mL) five consecutive times.

  • Acceptance Criteria:

    • Relative Standard Deviation (RSD) of peak area: ≤ 2.0%

    • Tailing factor: ≤ 2.0

    • Theoretical plates: ≥ 2000

Specificity

Expertise: Specificity is the ability to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradation products, or matrix components.[17]

  • Protocol:

    • Analyze a blank solution (diluent) to ensure no interfering peaks at the analyte's retention time.

    • Analyze a placebo solution (formulation matrix without the API) for the same purpose.

    • Analyze a solution of the analyte standard.

    • Spike the placebo with the analyte and confirm that the retention time and peak shape are unchanged.

    • Perform forced degradation studies (e.g., exposure to acid, base, oxidation, heat, and light) to demonstrate that degradation product peaks do not co-elute with the main analyte peak.[1]

  • Acceptance Criteria: The analyte peak must be free from any co-eluting peaks from the blank, placebo, or degradation products. Peak purity analysis using a PDA detector should confirm homogeneity.

Linearity and Range

Expertise: Linearity demonstrates a proportional relationship between the concentration of the analyte and the detector response. The range is the interval between the upper and lower concentrations for which the method has been shown to be linear, accurate, and precise.[18]

  • Protocol:

    • Prepare a stock solution of the analyte.

    • Create a series of at least five calibration standards by serial dilution, covering 80% to 120% of the expected sample concentration (e.g., 40, 60, 80, 100, 120 µg/mL).

    • Inject each standard in triplicate.

    • Plot a graph of the mean peak area versus concentration and perform a linear regression analysis.

  • Acceptance Criteria:

    • Correlation coefficient (r²): ≥ 0.999

    • Y-intercept should be close to zero.

Accuracy

Expertise: Accuracy expresses the closeness of agreement between the value which is accepted either as a conventional true value or an accepted reference value and the value found.[18] It is determined by recovery studies.

  • Protocol:

    • Spike a placebo matrix with the analyte at three different concentration levels (e.g., 80%, 100%, and 120% of the target concentration).

    • Prepare three samples at each level.

    • Analyze the samples and calculate the percentage recovery.

    • % Recovery = (Measured Concentration / Spiked Concentration) * 100

  • Acceptance Criteria: The mean recovery should be within 98.0% to 102.0% at each concentration level.

Precision

Expertise: Precision is the degree of scatter between a series of measurements obtained from multiple samplings of the same homogeneous sample. It is assessed at two levels: repeatability and intermediate precision.[19]

  • Protocol (Repeatability / Intra-day):

    • Prepare six independent samples at 100% of the target concentration.

    • Analyze them on the same day, with the same analyst and instrument.

    • Calculate the RSD of the results.

  • Protocol (Intermediate Precision / Inter-day):

    • Repeat the repeatability study on a different day, with a different analyst, or on a different instrument.

    • Calculate the RSD of the combined results from both days.

  • Acceptance Criteria: RSD should be ≤ 2.0% for both repeatability and intermediate precision.

Limit of Detection (LOD) and Limit of Quantitation (LOQ)

Expertise:

  • LOD: The lowest amount of analyte in a sample which can be detected but not necessarily quantitated as an exact value.

  • LOQ: The lowest amount of analyte in a sample which can be quantitatively determined with suitable precision and accuracy.[18]

  • Protocol (Signal-to-Noise Approach):

    • Determine the signal-to-noise (S/N) ratio by comparing the peak height of samples with known low concentrations to the noise of the baseline.

    • LOD is typically established at an S/N ratio of 3:1.

    • LOQ is typically established at an S/N ratio of 10:1.

  • Acceptance Criteria: The LOQ must be verified by analyzing samples at this concentration and demonstrating acceptable precision (e.g., RSD ≤ 10%).

Robustness

Expertise: Robustness measures the method's capacity to remain unaffected by small, deliberate variations in method parameters, providing an indication of its reliability during normal usage.[9]

  • Protocol:

    • Analyze a standard solution while making small, deliberate changes to the method parameters, one at a time.

    • Typical variations include:

      • Flow rate (± 0.1 mL/min)

      • Mobile phase composition (e.g., ± 2% organic)

      • Column temperature (± 5 °C)

  • Acceptance Criteria: The system suitability parameters should remain within the acceptance criteria, and the change in analyte assay should be minimal (e.g., < 2%).

Validation_Parameters cluster_quant Quantitative Power cluster_reli Reliability & Specificity cluster_sens Sensitivity center Validated Method Linearity Linearity (r² ≥ 0.999) center->Linearity Specificity Specificity center->Specificity Robustness Robustness center->Robustness LOD LOD (S/N 3:1) center->LOD Accuracy Accuracy (98-102%) Linearity->Accuracy Precision Precision (RSD ≤ 2%) Linearity->Precision LOQ LOQ (S/N 10:1) LOD->LOQ

Caption: Interrelationship of core HPLC validation parameters.

Results Summary and Performance Comparison

The developed method was subjected to the validation protocol described above. The results are summarized below, demonstrating a high degree of performance against the pre-defined acceptance criteria.

Validation ParameterAcceptance CriterionExperimental ResultStatus
Linearity (r²) ≥ 0.9990.9998Pass
Range (µg/mL) 40 - 12040 - 120Pass
Accuracy (% Recovery) 98.0 - 102.0%99.5 - 101.2%Pass
Precision (Repeatability RSD) ≤ 2.0%0.85%Pass
Precision (Intermediate RSD) ≤ 2.0%1.12%Pass
LOD (µg/mL) Report Value0.05 µg/mL (S/N = 3.3)Pass
LOQ (µg/mL) Report Value0.15 µg/mL (S/N = 10.5)Pass
Specificity No interferenceNo interference observedPass
Robustness System suitability passesAll variations met criteriaPass

Comparison with Alternative Methods

While HPLC-UV is a robust and widely accessible technique, other methods could be considered.

  • LC-MS (Liquid Chromatography-Mass Spectrometry): This hyphenated technique offers significantly higher sensitivity and selectivity, making it the method of choice for bioanalytical studies where trace-level quantification in complex matrices (e.g., plasma) is required.[5] However, the instrumentation is more expensive and requires greater operational expertise than HPLC-UV.

  • GC-MS (Gas Chromatography-Mass Spectrometry): GC-based methods are generally unsuitable for this analyte due to its low volatility and thermal lability. Derivatization would be required, adding complexity to the sample preparation.

  • UV-Vis Spectrophotometry: While simple and rapid, this technique lacks the specificity of a chromatographic separation.[5] It cannot distinguish the analyte from potential impurities or degradation products, making it unsuitable for stability or quality control testing.

For its intended purpose—the routine quantification of a bulk drug substance or formulated product—the validated HPLC-UV method provides the optimal balance of specificity, sensitivity, accuracy, and cost-effectiveness.

Conclusion

This guide has detailed the systematic development and rigorous validation of an isocratic RP-HPLC-UV method for the quantification of Methyl 3-methyl-1H-pyrazolo[4,3-b]pyridine-5-carboxylate. The experimental data conclusively demonstrate that the method is specific, linear, accurate, precise, and robust. All performance characteristics meet the stringent requirements of the ICH guidelines.[6][18] This validated method is, therefore, deemed fit for its intended purpose and can be confidently implemented in quality control laboratories for routine analysis, content uniformity, and stability studies.

References

  • Q2(R2) Validation of Analytical Procedures . U.S. Food and Drug Administration. [Link]

  • ICH Q2(R2) Validation of analytical procedures - Scientific guideline . European Medicines Agency. [Link]

  • Analytical Method Development and Validation by Reverse Phase – High Performance Liquid Chromatography: An Overview . International Journal for Scientific Research & Development. [Link]

  • How is the Validation of Analytical Methods Performed? . ECA Academy. [Link]

  • FDA Releases Guidance on Analytical Procedures . BioPharm International. [Link]

  • HPLC Method Development and Validation for Pharmaceutical Analysis . Pharmafocusasia.com. [Link]

  • Quantification of Heterocyclic Aromatic Amines in Fried Meat by HPTLC/UV-FLD and HPLC/UV-FLD: A Comparison of Two Methods . Journal of Agricultural and Food Chemistry. [Link]

  • Synthesis, Characterization, RP-HPLC Method Development and Validation for Qualitative Estimation of (4Z) 3 Methyl 1 (4 Nitrobenzoyl) 1H Pyrazole 4,5 Dione 4[(4fluorophenyl) Hydrazone] . ResearchGate. [Link]

  • A Highly Validated RP-HPLC Method for Pyrazoline Derivative Having Anti-inflammatory Activity . ResearchGate. [Link]

  • Quantification of Heterocyclic Compounds- Analytical Methodologies and Applications . RJ Wave. [Link]

  • Quantification of Heterocyclic Aromatic Amines in Fried Meat by HPTLC/UV-FLD and HPLC/UV-FLD: A Comparison of Two Methods . ACS Publications. [Link]

  • ICH Guidance; Validation of Analytical Procedures: Text and Methodology Q2 (R1) . Jordi Labs. [Link]

  • Steps for HPLC Method Validation . Pharmaguideline. [Link]

  • A Highly Sensitive RP HPLC‐PDA Analytical Method for Detection and Quantification of a Newly Synthesized... . Wiley Online Library. [Link]

  • Separation of Pyrazole on Newcrom R1 HPLC column . SIELC Technologies. [Link]

  • Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry . U.S. Food and Drug Administration. [Link]

  • A Guide to Analytical Method Validation . Waters Corporation. [Link]

  • ICH Harmonised Tripartite Guideline - Validation of Analytical Procedures: Text and Methodology Q2(R1) . International Council for Harmonisation. [Link]

  • Q2(R1) Validation of Analytical Procedures: Text and Methodology . U.S. Food and Drug Administration. [Link]

  • ICH Q2(R1)-GUIDED VALIDATION OF ANORMAL PHASE HPLC/UV METHOD... . ResearchGate. [Link]

  • Development and Validation of a Reversed-phase HPLC Method... . National Center for Biotechnology Information. [Link]

  • A new HPLC method developed for the analysis of oxygen heterocyclic compounds... . ResearchGate. [Link]

  • Synthesis and structure–activity relationships of pyrazole-based inhibitors... . National Center for Biotechnology Information. [Link]

Sources

A Researcher's Guide to Structural Elucidation: X-ray Crystallography and Validation of Novel Small Molecules, Exemplified by CAS 1206983-99-4

Author: BenchChem Technical Support Team. Date: April 2026

For researchers, scientists, and drug development professionals, the precise determination of a molecule's three-dimensional structure is a cornerstone of modern chemistry and pharmacology. This guide provides an in-depth technical comparison of the methodologies involved in X-ray crystallography and subsequent structural validation, using the compound identified by CAS number 1206983-99-4 as a practical, albeit currently unpublished, case study. While specific experimental data for this compound is not publicly available at the time of writing, this document will serve as a comprehensive roadmap for obtaining and validating such critical data.

The structural characterization of a novel chemical entity is a multi-faceted process demanding rigorous experimental execution and meticulous data analysis. This guide is structured to walk you through the critical steps, from initial crystallization to the final validation of the atomic coordinates, ensuring the generation of a trustworthy and publishable structural model.

The Foundational Step: Obtaining High-Quality Crystals

The journey to a high-resolution crystal structure begins with the often-challenging task of growing single crystals of sufficient size and quality.[1][2][3] This process is as much an art as it is a science, frequently requiring the screening of numerous conditions.

Experimental Protocol: Vapor Diffusion Crystallization

A widely adopted method for growing high-quality single crystals of small molecules is vapor diffusion, which can be performed in either a hanging drop or sitting drop format.

Materials:

  • Compound of interest (e.g., CAS 1206983-99-4), purified to >98%

  • A selection of volatile solvents in which the compound is soluble (e.g., methanol, ethanol, acetonitrile)

  • A selection of less volatile anti-solvents in which the compound is poorly soluble (e.g., water, isopropanol, ethyl acetate)

  • Crystallization plates (e.g., 24-well or 96-well)

  • Microscope

Procedure:

  • Solubility Screening: Begin by determining the solubility of the compound in a range of solvents to identify suitable solvent/anti-solvent systems.

  • Preparation of the Reservoir Solution: In a typical 24-well plate setup, pipette 500 µL of the anti-solvent into the reservoir of each well.

  • Preparation of the Drop: On a siliconized glass coverslip (for hanging drop) or in the dedicated drop well (for sitting drop), mix a small volume (e.g., 1-2 µL) of a concentrated solution of the compound in the volatile solvent with an equal volume of the reservoir solution.

  • Sealing and Incubation: Seal the well with the coverslip (hanging drop) or clear tape (sitting drop) to create a closed system. Store the plate in a vibration-free environment at a constant temperature.

  • Monitoring: Regularly inspect the drops under a microscope for the formation of crystals over several days to weeks.

The principle behind this technique is the slow evaporation of the more volatile solvent from the drop into the reservoir, which gradually increases the concentration of the compound and the proportion of the anti-solvent in the drop, leading to supersaturation and, ideally, crystallization.

From Crystal to Diffraction Pattern: X-ray Data Collection

Once suitable crystals are obtained, the next step is to collect X-ray diffraction data. This involves exposing the crystal to a focused beam of X-rays and recording the resulting diffraction pattern.[1][2]

Key Parameters in Data Collection
ParameterDescriptionImportance
X-ray Source The source of X-rays, which can be a rotating anode generator in-house or a synchrotron beamline.Synchrotrons provide much higher flux, leading to shorter data collection times and the ability to use smaller crystals.
Wavelength The wavelength of the X-rays used. Common sources are Copper (1.54 Å) and Molybdenum (0.71 Å).The choice of wavelength can affect the resolution of the data and can be crucial for anomalous dispersion experiments.
Temperature Data is typically collected at cryogenic temperatures (around 100 K).Cryo-cooling minimizes radiation damage to the crystal, resulting in higher quality data.
Exposure Time The duration for which the crystal is exposed to the X-ray beam for each diffraction image.Needs to be optimized to maximize the signal-to-noise ratio without causing excessive radiation damage.
Crystal Oscillation The crystal is rotated during data collection to capture a complete diffraction pattern.A sufficient oscillation range is necessary to record all unique reflections.

The Path to a 3D Model: Structure Solution and Refinement

The collected diffraction data, which consists of a series of spots of varying intensities, is then used to solve and refine the crystal structure.

G cluster_0 Data Processing cluster_1 Structure Solution cluster_2 Structure Refinement Data Collection Data Collection Integration Integration Data Collection->Integration Scaling and Merging Scaling and Merging Integration->Scaling and Merging Phase Determination Phase Determination Scaling and Merging->Phase Determination Initial Model Building Initial Model Building Phase Determination->Initial Model Building Refinement Cycles Refinement Cycles Initial Model Building->Refinement Cycles Final Model Final Model Refinement Cycles->Final Model Structural Validation Structural Validation Final Model->Structural Validation

Caption: Workflow from X-ray data collection to a validated structural model.

Structure Solution: The primary challenge in X-ray crystallography is solving the "phase problem." The diffraction data provides the intensities of the reflections, but not their phases. For small molecules, direct methods are typically successful in determining the initial phases.

Structure Refinement: Once an initial model is built, it is refined against the experimental data. This is an iterative process where the atomic coordinates, displacement parameters, and other model parameters are adjusted to improve the agreement between the calculated and observed diffraction patterns. This agreement is monitored by the R-factor and R-free values.[4]

The Litmus Test: Structural Validation

A solved crystal structure is not complete until it has been rigorously validated to ensure its stereochemical sensibility and its fit to the experimental data.[4][5][6]

Key Validation Criteria
ParameterAcceptable RangeSignificance
Resolution < 2.0 Å for small moleculesA measure of the level of detail in the electron density map. Higher resolution (lower value) is better.[4]
R-factor (R-work) < 0.10 (10%)A measure of the agreement between the crystallographic model and the experimental X-ray diffraction data.[4]
R-free Should be close to R-work (within a few percent)A cross-validation metric calculated from a subset of reflections not used in refinement, which helps to detect overfitting of the model.[4]
Goodness of Fit (GoF) Close to 1Indicates that the model is a good fit to the data.
Ramachandran Plot For peptides and proteins: >98% of residues in favored and allowed regionsFor small molecules with peptide-like moieties, this plot validates the backbone torsion angles.[6]
Bond Lengths and Angles Should be within expected ranges based on standard values.Deviations from standard geometry can indicate errors in the model.[4]
Clashscore As low as possibleA measure of steric clashes between atoms, which should be minimal in a well-refined structure.[7]

Alternative and Complementary Techniques

While X-ray crystallography is the gold standard for high-resolution structural determination, other techniques can provide valuable and often complementary information.

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is a powerful technique for determining the structure of molecules in solution.[2][7] While generally limited to smaller proteins, it is an excellent method for small molecules and can provide information about the dynamics of the molecule.

Powder X-ray Diffraction (PXRD): PXRD is used to analyze the crystalline nature of a bulk sample and can be used to identify different polymorphs.

Computational Modeling: In the absence of experimental data, computational methods such as density functional theory (DFT) can be used to predict the three-dimensional structure of a molecule. However, these models should always be validated by experimental data where possible.

G X-ray_Crystallography X-ray_Crystallography Structural_Elucidation Structural_Elucidation X-ray_Crystallography->Structural_Elucidation NMR_Spectroscopy NMR_Spectroscopy NMR_Spectroscopy->Structural_Elucidation PXRD PXRD PXRD->Structural_Elucidation Computational_Modeling Computational_Modeling Computational_Modeling->Structural_Elucidation

Caption: Interplay of techniques for comprehensive structural elucidation.

Conclusion

The determination of the three-dimensional structure of a novel compound like CAS 1206983-99-4 is a rigorous process that underpins modern drug discovery and materials science. While X-ray crystallography remains the premier technique for obtaining high-resolution structural information, the trustworthiness of the resulting model is entirely dependent on a meticulous approach to data collection, processing, and, most importantly, validation. By following the principles and protocols outlined in this guide, researchers can confidently generate accurate and reliable structural data that will stand up to peer scrutiny and provide a solid foundation for further scientific inquiry.

References

  • The Quality and Validation of Structures from Structural Genomics - PMC - NIH.
  • Protein structure validation by generalized linear model root-mean-square deviation prediction - PMC.
  • Protein X-Ray Structure Valid
  • A general protocol for the crystallization of membrane proteins for X-ray structural investigation - PMC.
  • X-ray Crystallography.
  • X-ray crystallography - Wikipedia. Wikipedia.
  • Protein Structure Validation and Analysis with X-Ray Crystallography. Springer Protocols.
  • How to grow crystals for X-ray crystallography - IUCr.
  • Structure Validation.
  • X-ray Crystallography: Seeding Technique with Cytochrome P450 Reductase - Bio-protocol. Bio-protocol.

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Safety Operating Guide

Methyl 3-methyl-1H-pyrazolo[4,3-B]pyridine-5-carboxylate proper disposal procedures

Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, I frequently consult with research teams on the safe integration and lifecycle management of complex heterocyclic building blocks. Methyl 3-methyl-1H-pyrazolo[4,3-b]pyridine-5-carboxylate is a highly valuable, nitrogen-dense intermediate used extensively in drug discovery. However, its specific chemical architecture presents unique operational and disposal challenges.

Standardizing your approach to this compound not only ensures strict regulatory compliance but also protects your laboratory personnel and the local environmental biome. This guide provides a self-validating, step-by-step operational and disposal framework designed to mitigate the risks associated with pyrazolopyridine derivatives.

Part 1: Physicochemical & Hazard Profiling

Before handling or disposing of any chemical, you must understand how its molecular structure dictates its physical behavior and environmental impact. The pyrazolopyridine core is highly stable, and its high nitrogen content requires specialized destruction methods.

PropertySpecification
Compound Name Methyl 3-methyl-1H-pyrazolo[4,3-b]pyridine-5-carboxylate
CAS Number 1206983-99-4
Molecular Formula C9H9N3O2
Molecular Weight 191.19 g/mol
GHS Classification Warning (H302, H315, H319, H335)[1]
Primary Disposal Hazard Nitrogenous organic waste; generates toxic NOx upon combustion[2]

Part 2: Cradle-to-Grave Disposal Methodology

Pouring nitrogenous heterocycles down the drain can lead to severe aquatic toxicity and the disruption of local wastewater treatment biomes. Furthermore, standard low-temperature incineration fails to break the stable aromatic bonds, leading to incomplete combustion and the release of biologically active fragments. Pyrazolopyridine-based compounds must be strictly managed as hazardous chemical waste[3].

Step 1: Waste Segregation & Containment
  • Action: Segregate all liquid waste into a dedicated "Halogen-Free Organic Waste" carboy. Place all solid waste (contaminated consumables, empty vials, spilled powder) into a High-Density Polyethylene (HDPE) wide-mouth container.

  • Causality: HDPE is specifically chosen over glass to prevent breakage during transit, and over metal to avoid potential corrosion from acidic byproducts if the methyl ester moiety undergoes accidental hydrolysis in the waste stream.

  • Validation Check: Before sealing the solid waste container, visually inspect the mixture to ensure no reactive incompatible chemicals (e.g., strong oxidizers) were inadvertently added. Seal the container and observe for 15 minutes to ensure no pressure buildup (bulging) occurs, validating chemical stability.

Step 2: High-Temperature Incineration
  • Action: Manifest the waste for commercial destruction at a facility capable of high-temperature incineration (900–1100°C)[2].

  • Causality: The bicyclic pyrazolopyridine core is thermodynamically stable. Temperatures exceeding 900°C are required to overcome the activation energy needed to completely cleave the aromatic carbon-nitrogen bonds, preventing the release of intact molecules into the environment. Scale-up and manipulations of pyrazolopyridines demand rigorous thermal hazard evaluation, as unexpected exotherms and thermal instabilities have been documented during reactions involving these cores ()[4].

  • Validation Check: Review the Certificate of Destruction (CoD) provided by your waste management partner to verify that the incineration temperature strictly met the >900°C threshold.

Step 3: Exhaust Scrubbing (NOx Neutralization)
  • Action: Ensure your waste management partner utilizes incinerators equipped with alkaline or acid scrubbers[5].

  • Causality: Combusting a compound with three nitrogen atoms (C9H9N3O2) inherently generates nitrogen oxides (NOx) and ammonia. Scrubbers use lime slurry or similar agents to neutralize these acidic gases before they can be released into the atmosphere, thereby preventing smog formation and acid rain[6].

  • Validation Check: Audit your waste vendor's environmental compliance reports annually to confirm their scrubber systems are actively maintained and compliant with local emission standards.

Part 3: Disposal & Handling Workflow

G Start Compound Handling (Fume Hood) SolidWaste Solid Waste (HDPE Container) Start->SolidWaste Spills/Powder LiquidWaste Liquid Waste (Halogen-Free Organic) Start->LiquidWaste Solutions/Solvents Incineration High-Temp Incineration (>900°C) SolidWaste->Incineration Transport LiquidWaste->Incineration Transport Scrubber Alkaline/Acid Scrubber (NOx Neutralization) Incineration->Scrubber Exhaust Gases (NOx) Disposal Safe Environmental Release Scrubber->Disposal Cleaned Effluent

Workflow for handling, segregation, and high-temperature incineration of pyrazolopyridine waste.

Part 4: Emergency Spill Containment Protocol

In the event of a powder spill outside of primary containment, execute the following self-validating recovery protocol:

  • Isolate & Assess: Immediately evacuate personnel from the immediate vicinity.

    • Causality: Prevents accidental tracking of the powder and minimizes inhalation risk.

    • Validation: Perform a visual sweep of the area to confirm isolation before proceeding with cleanup.

  • Suppress Aerosolization: Do NOT dry sweep. Gently mist the spilled powder with a compatible high-flashpoint solvent (e.g., isopropanol).

    • Causality: Dry sweeping aerosolizes the fine particles, drastically increasing the risk of inhalation exposure to this H335 respiratory irritant[1].

    • Validation: Observe the spill mass; it should appear uniformly dampened with no visible dust clouds upon gentle agitation.

  • Collect & Contain: Use a non-sparking scoop to transfer the wetted mass into an HDPE solid waste container.

    • Causality: Non-sparking tools prevent the ignition of solvent vapors.

    • Validation: Weigh the recovered mass and compare it against the estimated spill volume to ensure complete recovery.

  • Decontaminate: Wash the affected surface with a 10% bleach solution, followed by soap and water.

    • Causality: Bleach oxidatively degrades residual organic heterocyclic material.

    • Validation: Swipe the area with a clean white filter paper; the paper must remain completely free of discoloration or residue.

References

  • Rapid Scale Up Using Hazardous Reagents: The Challenge of Risk Mitigation . Organic Process Research & Development (ACS). URL:[Link]

  • Near-critical and Supercritical Water and Their Applications for Biorefineries . ResearchGate. URL: [Link]

  • MEV-013 - Environmental Chemistry (Scrubbing Technologies) . Scribd. URL: [Link]

Sources

Comprehensive Safety & Operational Guide for Handling Methyl 3-methyl-1H-pyrazolo[4,3-B]pyridine-5-carboxylate

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Hazard Profile

Methyl 3-methyl-1H-pyrazolo[4,3-B]pyridine-5-carboxylate (CAS: 1206983-99-4) is a critical heterocyclic intermediate frequently utilized in advanced drug discovery, particularly in the synthesis of potent kinase inhibitors such as CDK8/19[1]. As a Senior Application Scientist, I emphasize that handling this compound requires strict adherence to specialized safety protocols. The pyrazolopyridine scaffold is biologically active, and off-target exposure can present significant occupational risks[1].

Based on standard Globally Harmonized System (GHS) classifications for this chemical class[2][3], the compound presents the following acute hazards:

  • H302: Harmful if swallowed.

  • H315: Causes skin irritation.

  • H319: Causes serious eye irritation.

  • H335: May cause respiratory irritation.

Core PPE Framework: Causality and Implementation

Safety protocols must be self-validating systems where every piece of equipment directly mitigates a specific chemical property.

Respiratory Protection
  • Requirement: N95/P100 particulate respirator or handling strictly within a Class II Type A2 Biological Safety Cabinet (BSC) or Chemical Fume Hood (face velocity 80-100 fpm).

  • Causality: The H335 (respiratory irritation) classification indicates that fine particulate dust generated during weighing or transfer can cause severe mucosal irritation[3]. Fume hoods provide primary engineering control, while respirators act as a secondary barrier against aerosolized micro-particles.

Eye and Face Protection
  • Requirement: Tight-fitting, unvented or indirectly vented chemical safety goggles (ANSI Z87.1 / EN 166 compliant).

  • Causality: Standard safety glasses lack a facial seal. Because this compound carries an H319 (serious eye irritation) warning[3], airborne dust can easily bypass standard glasses, necessitating a complete seal around the ocular mucosal membranes.

Hand Protection
  • Requirement: Nitrile gloves (minimum 4-5 mil thickness), double-gloved during solubilization.

  • Causality: Nitrile provides excellent broad-spectrum resistance to both the dry powder (mitigating H315 skin irritation) and the polar aprotic solvents (e.g., DMSO, DMF) typically used to solubilize pyrazolopyridine derivatives for biological assays[1].

Body Protection
  • Requirement: Flame-resistant (FR) or standard 100% cotton lab coat with knit cuffs, and full-length trousers.

  • Causality: Knit cuffs prevent the wrists from being exposed between the glove and the sleeve, ensuring zero skin contact with the irritating powder.

Quantitative Hazard & PPE Summary

Hazard CodeHazard DescriptionPrimary Engineering ControlMandatory PPE
H302 Harmful if swallowedSegregated handling areaNitrile gloves, strict handwashing
H315 Causes skin irritationFume hood draftNitrile gloves (4-5 mil), Lab coat with knit cuffs
H319 Causes serious eye irritationFume hood sash at working heightUnvented/indirectly vented safety goggles
H335 May cause respiratory irritationChemical Fume Hood (80-100 fpm)N95/P100 Respirator (if outside hood)

Operational Plan: Step-by-Step Methodology

To ensure scientific integrity and operational safety, follow this validated workflow for handling the dry powder.

Step 1: Pre-Operation Preparation

  • Verify the chemical fume hood is operational with a face velocity between 80-100 fpm.

  • Clear the workspace of unnecessary clutter to prevent cross-contamination.

  • Don all required PPE: Lab coat, safety goggles, and double nitrile gloves.

Step 2: Weighing and Transfer

  • Use an anti-static weigh boat and an anti-static ionizer gun if available. Causality: Fine heterocyclic powders are highly prone to static cling, which increases the risk of sudden aerosolization when transferring to a balance.

  • Tare the weigh boat on a calibrated analytical balance located inside the fume hood.

  • Carefully dispense the Methyl 3-methyl-1H-pyrazolo[4,3-B]pyridine-5-carboxylate using a micro-spatula.

  • Seal the source bottle immediately after dispensing to minimize ambient moisture absorption and dust generation.

Step 3: Solubilization

  • Transfer the weighed powder directly into a pre-labeled, chemically compatible vial (e.g., borosilicate glass).

  • Add the required solvent (e.g., DMSO for assay preparation) slowly down the side of the vial to prevent powder kick-up.

  • Cap the vial tightly and vortex until complete dissolution is achieved.

Spill Management & Disposal Plan

In the event of a spill, immediate and systematic action is required to prevent exposure.

Solid Spill Protocol (Powder):

  • Isolate: Evacuate personnel from the immediate vicinity if the spill occurs outside a fume hood.

  • Contain: Do NOT dry sweep. Dry sweeping resuspends toxic dust into the breathing zone, violating OSHA handling guidelines for hazardous particulates[4].

  • Clean: Use a HEPA-filtered vacuum cleaner or the "damp wipe" method[4]. Moisten absorbent spill pads with water or a compatible solvent (like ethanol) and gently wipe the powder from the outside in.

  • Decontaminate: Wash the affected surface thoroughly with soap and water[4].

Disposal Plan:

  • Solid Waste: Contaminated weigh boats, spatulas, and spill cleanup materials must be placed in a sealed, labeled hazardous waste bag designated for toxic organic solids.

  • Liquid Waste: Solutions containing the compound (e.g., in DMSO or DCM) must be disposed of in compatible, clearly labeled halogenated or non-halogenated organic waste carboys, depending on the solvent used. Do not pour down the drain.

Operational Workflow Diagram

G Start Start: Chemical Receipt & Storage PPE Don PPE (Nitrile, Goggles, Lab Coat) Start->PPE Hood Transfer to Fume Hood (80-100 fpm) PPE->Hood Weigh Weighing & Solubilization (Anti-static tools) Hood->Weigh Spill Spill Occurs? Weigh->Spill Clean Spill Protocol (HEPA Vac / Damp Wipe) Spill->Clean Yes Dispose Hazardous Waste Disposal (Segregate Solid/Liquid) Spill->Dispose No Clean->Dispose End Decontamination & Exit Dispose->End

Caption: Standard operating workflow for handling Methyl 3-methyl-1H-pyrazolo[4,3-B]pyridine-5-carboxylate.

References

  • National Center for Biotechnology Information. "1H-Pyrazolo(4,3-b)pyridine | C6H5N3 | CID 21643653 - PubChem" PubChem.
  • ChemScene.
  • American Chemical Society (ACS) Medicinal Chemistry Letters.
  • Occupational Safety and Health Administration (OSHA). "OSHA Technical Manual (OTM)

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